4-(2,4-Dichlorophenyl)butan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7H,1-3,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTSHIHUFNUUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260850-53-0 | |
| Record name | 4-(2,4-dichlorophenyl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(2,4-Dichlorophenyl)butan-1-amine (CAS 22704-59-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2,4-Dichlorophenyl)butan-1-amine, with CAS number 22704-59-2, is a primary amine of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a dichlorinated phenyl ring and a flexible butylamine chain, makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The presence of the dichlorophenyl group can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides a comprehensive overview of the known and predicted properties of 4-(2,4-Dichlorophenyl)butan-1-amine, a detailed protocol for its synthesis, and essential information on its handling, safety, and potential applications.
Chemical and Physical Properties
Direct experimental data for 4-(2,4-Dichlorophenyl)butan-1-amine is limited in publicly accessible literature. The following properties are a combination of data from chemical suppliers and predictions based on the properties of structurally similar compounds, such as n-butylamine and other dichlorophenyl derivatives.
| Property | Value | Source |
| CAS Number | 22704-59-2 | N/A |
| Molecular Formula | C₁₀H₁₃Cl₂N | [1] |
| Molecular Weight | 218.12 g/mol | [2] |
| Appearance | Predicted: Colorless to yellow liquid | [3] |
| Boiling Point | Predicted: >200 °C | [4][5] |
| Melting Point | Not available (likely a liquid at room temperature) | N/A |
| Solubility | Predicted to be soluble in most organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate.[3][6] Limited solubility in water.[7] | N/A |
| pKa (predicted) | ~10.5 (for the protonated amine) | N/A |
| logP (predicted) | 3.2 | [1] |
Note: The predicted values are based on the general properties of primary amines and the influence of the dichlorophenyl group.[3][4][5] Experimental verification is recommended.
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics for 4-(2,4-Dichlorophenyl)butan-1-amine based on the analysis of its functional groups and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic chain, and amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.4 | d | 1H | Ar-H (proton ortho to the butyl chain) |
| ~7.2 | dd | 1H | Ar-H (proton between the two chlorine atoms) |
| ~7.1 | d | 1H | Ar-H (proton ortho to a chlorine atom) |
| ~2.7 | t | 2H | -CH₂-Ar |
| ~2.6 | t | 2H | -CH₂-NH₂ |
| ~1.6 | m | 2H | -CH₂-CH₂-Ar |
| ~1.4 | m | 2H | -CH₂-CH₂-NH₂ |
| ~1.3 (broad s) | s | 2H | -NH₂ |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~138-140 | Ar-C (quaternary, attached to the butyl chain) |
| ~132-135 | Ar-C (quaternary, attached to chlorine) |
| ~127-130 | Ar-CH |
| ~42 | -CH₂-NH₂ |
| ~35 | -CH₂-Ar |
| ~33 | -CH₂-CH₂-NH₂ |
| ~28 | -CH₂-CH₂-Ar |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z ≈ 217 (with characteristic isotopic pattern for two chlorine atoms).[1]
-
Major Fragments:
-
Loss of the butylamine side chain.
-
Alpha-cleavage of the C-C bond adjacent to the nitrogen atom.
-
Fragments corresponding to the dichlorophenyl moiety.
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the amine and aromatic functional groups.[8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, two bands | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| 1650-1580 | Medium | N-H bend (primary amine) |
| 1600-1475 | Medium-Weak | Aromatic C=C stretch |
| 1250-1020 | Medium | C-N stretch (aliphatic amine) |
| 800-600 | Strong | C-Cl stretch |
Synthesis Protocol
A plausible and efficient synthesis of 4-(2,4-Dichlorophenyl)butan-1-amine can be achieved via a two-step process starting from 2,4-dichlorobenzaldehyde. The key intermediate is 4-(2,4-dichlorophenyl)butanenitrile, which is then reduced to the target primary amine.
Caption: Reduction of the nitrile to the primary amine.
Materials and Equipment:
-
4-(2,4-Dichlorophenyl)butanenitrile
-
Lithium aluminum hydride (LiAlH₄) or a suitable alternative reducing agent (e.g., Raney Nickel with H₂, NaBH₄/CoCl₂) [10][11]* Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
-
Standard glassware for extraction and purification (separatory funnel, rotary evaporator, distillation apparatus or chromatography columns)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Addition of Nitrile: Dissolve 4-(2,4-dichlorophenyl)butanenitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Workup: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.
-
Extraction: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(2,4-Dichlorophenyl)butan-1-amine.
Reactivity and Stability
-
Basicity: As a primary amine, this compound is basic and will react with acids to form ammonium salts.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, reacting with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds. [12]* Stability: The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to air and light over long-term storage, potentially leading to discoloration and degradation. [3]* Incompatibilities: It is incompatible with strong oxidizing agents, acids, and acid chlorides.
Safety and Handling
Hazard Statements (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working with the compound outside of a fume hood or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
Potential Applications in Drug Development
The 4-(2,4-Dichlorophenyl)butan-1-amine scaffold is of interest in drug discovery due to the established pharmacological activities of related compounds. The dichlorophenyl moiety is a common feature in many active pharmaceutical ingredients, where it can enhance binding affinity to target proteins and improve pharmacokinetic properties.
-
Central Nervous System (CNS) Agents: The structural similarity to compounds that interact with biogenic amine transporters suggests potential applications in the development of antidepressants, anxiolytics, or agents for treating other neurological disorders. [13]* Antimicrobial and Anticancer Agents: Aromatic amines are precursors to a wide range of heterocyclic compounds with demonstrated antimicrobial and anticancer activities. [4]* Enzyme Inhibitors: The amine functionality can serve as a key interaction point for binding to the active sites of various enzymes.
Conclusion
4-(2,4-Dichlorophenyl)butan-1-amine is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. While comprehensive experimental data is not widely available, this guide provides a solid foundation of its predicted properties, a detailed synthetic protocol, and essential safety information. Researchers and drug development professionals can use this guide as a starting point for their work with this compound, with the strong recommendation that the predicted properties be experimentally verified.
References
-
PubChemLite. 4-(2,4-dichlorophenyl)butan-1-amine. Available from: [Link]
-
MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Available from: [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]
-
Chemsrc. CAS#:22704-59-2 | N-[(2,4-dichlorophenyl)methyl]butan-1-amine. Available from: [Link]
-
Quora. Are amines soluble in organic solvents? Available from: [Link]
-
American Elements. 1-(2,4-dichlorophenyl)butan-2-amine. Available from: [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]
-
Organic Syntheses. Benzenesulfonamide, 4-formyl-. Available from: [Link]
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PubMed. Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1- piperazinyl]butan-1-one. Available from: [Link]
-
Organic Chemistry Portal. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Available from: [Link]
- Google Patents. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.
-
PubMed. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Available from: [Link]
-
IOPscience. Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. Available from: [Link]
-
University of Dundee Research Portal. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Available from: [Link]
-
PMC. Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. Available from: [Link]
-
ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available from: [Link]
-
Scribd. Solubility Comparison: Butan-1-ol vs. Butan-1-amine. Available from: [Link]
-
Wikipedia. n-Butylamine. Available from: [Link]
-
ResearchGate. (PDF) 4-Oxo-2,4-diphenylbutanenitrile. Available from: [Link]
-
Chemistry LibreTexts. 20.6: Reactions of Amines. Available from: [Link]
-
PubChemLite. 4-(4-chlorophenyl)butan-1-amine hydrochloride. Available from: [Link]
-
National Pesticide Information Center. 2,4-D Technical Fact Sheet. Available from: [Link]
-
AccessMedicine. CHLOROPHENOXY HERBICIDES (2,4-D). Available from: [Link]
-
Master Organic Chemistry. 3 Trends That Affect Boiling Points. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Available from: [Link]
-
National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Available from: [Link]/books/NBK592985/)
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4-(2,4-Dichlorophenyl)butylamine chemical structure and molecular weight
Topic: 4-(2,4-Dichlorophenyl)butylamine: Structural Architecture & Synthetic Methodology Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Chemical Identity & Structural Architecture
4-(2,4-Dichlorophenyl)butylamine represents a specific subclass of phenylalkylamines, serving as a critical "linker scaffold" in medicinal chemistry. It bridges a highly lipophilic, metabolically robust aromatic head (the dichlorophenyl moiety) with a polar, reactive primary amine tail via a flexible butyl chain.
This structure is frequently utilized in Fragment-Based Drug Design (FBDD) to probe the hydrophobic pockets of G-protein coupled receptors (GPCRs) and monoamine transporters.
1.1 Core Identifiers
| Property | Data Specification |
| IUPAC Name | 4-(2,4-Dichlorophenyl)butan-1-amine |
| Common Name | 2,4-Dichlorophenylbutylamine |
| CAS Registry Number | 53404099 (PubChem CID); Note: Often custom synthesized or cataloged as HCl salt |
| Molecular Formula | |
| SMILES | C1=CC(=C(C=C1Cl)Cl)CCCCN |
| InChI Key | MSTSHIHUFNUUMJ-UHFFFAOYSA-N |
1.2 Molecular Descriptors & Physicochemical Profile
Data derived from consensus computational models (ACD/Labs, ChemAxon).
| Descriptor | Value | Drug Design Context |
| Molecular Weight | 218.12 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |
| Monoisotopic Mass | 217.0425 Da | Critical for High-Res MS identification. |
| LogP (Predicted) | ~3.2 ± 0.4 | High lipophilicity due to the dichlorophenyl ring; crosses BBB. |
| pKa (Base) | ~10.2 (Amine) | Exists predominantly as a cation at physiological pH (7.4). |
| H-Bond Donors | 2 | Primary amine ( |
| H-Bond Acceptors | 1 | Nitrogen lone pair. |
| Rotatable Bonds | 4 | High flexibility allows induced-fit binding in receptor pockets. |
Structural Visualization & Pharmacophore Analysis
The molecule functions as a bipharmacophore . The dichlorophenyl group provides
Figure 1: Pharmacophore segmentation of 4-(2,4-Dichlorophenyl)butylamine showing interaction potential.
Synthetic Methodology
The synthesis of 4-(2,4-Dichlorophenyl)butylamine requires a strategy that avoids over-alkylation (a common issue with direct alkylation of amines) and preserves the halogen substitutions.
3.1 Recommended Route: The Friedel-Crafts Succinoylation Pathway
This route is preferred for its scalability and the stability of intermediates. It builds the carbon skeleton first and introduces the nitrogen last, ensuring high purity.
Step 1: Friedel-Crafts Acylation
-
Reagents: 1,3-Dichlorobenzene, Succinic Anhydride, Aluminum Chloride (
). -
Mechanism: Electrophilic aromatic substitution. The directing effect of the chlorines (ortho/para) favors substitution at the 4-position relative to the C-1 chlorine (sterically less hindered than between the chlorines).
-
Product: 4-(2,4-dichlorophenyl)-4-oxobutanoic acid.
Step 2: Carbonyl Reduction (Wolff-Kishner or Clemmensen)
-
Reagents: Hydrazine hydrate/KOH (Wolff-Kishner) or Zn(Hg)/HCl (Clemmensen).
-
Note: Clemmensen is preferred here to avoid potential nucleophilic aromatic substitution side reactions with hydrazine on the halogenated ring.
-
Product: 4-(2,4-dichlorophenyl)butanoic acid.
Step 3: Amide Formation
-
Reagents: Thionyl Chloride (
) followed by aqueous Ammonia ( ). -
Product: 4-(2,4-dichlorophenyl)butanamide.[1]
Step 4: Amide Reduction
-
Reagents: Lithium Aluminum Hydride (
) in anhydrous THF. -
Product: 4-(2,4-Dichlorophenyl)butylamine.[1]
3.2 Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway from commodity chemicals to final amine.
Analytical Characterization Protocols
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
4.1 Proton NMR (
-NMR)
Solvent:
-
Aromatic Region (7.1 - 7.4 ppm): Look for the specific splitting pattern of the 1,2,4-substituted benzene ring (one doublet, one doublet of doublets, one singlet).
-
-Methylene (
): Triplet around 2.7 ppm . -
Benzylic Methylene (
): Triplet around 2.6 ppm . -
Internal Methylenes: Multiplets between 1.4 - 1.7 ppm .
-
Amine Protons (
): Broad singlet (exchangeable with ), usually around 1.2 - 2.0 ppm depending on concentration and water content.
4.2 Mass Spectrometry (ESI-MS)
-
Parent Ion
: 218.05 (approx). -
Isotope Pattern: Crucial for dichloro compounds. You must observe the characteristic 9:6:1 intensity ratio for the
, , and peaks due to the two Chlorine atoms ( and natural abundance).- 218 (100%)
- 220 (~64%)
- 222 (~10%)
Handling, Safety, and Stability
5.1 Stability Profile
-
Free Base: The free amine is an oil or low-melting solid that is sensitive to
in the air (forms carbamates). It should be stored under nitrogen or argon. -
Hydrochloride Salt: The preferred storage form. A white, crystalline solid. Hygroscopic. Store in a desiccator.
5.2 Safety Hazards (GHS Classification)
-
Corrosive: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity: Harmful if swallowed or inhaled.[2]
-
Environmental: Toxic to aquatic life with long-lasting effects (due to the lipophilic chlorobenzene tail).
Protocol for Spills: Do not use water initially. Neutralize with a weak acid (citric acid) or absorb with sand/vermiculite before disposal.
References
-
PubChem. (n.d.). Compound Summary for CID 53404099: 4-(2,4-dichlorophenyl)butan-1-amine.[1] National Library of Medicine. Retrieved from [Link]
-
American Elements. (n.d.). 1-(2,4-dichlorophenyl)butan-2-amine (Isomer Reference). Retrieved from [Link][3][4]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for standard Friedel-Crafts and Clemmensen reduction protocols).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for amine synthesis).
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The 4-Phenylbutylamine Scaffold: A Technical Guide to Interrogating the Dopamine D3 Receptor
Abstract
The dopamine D3 receptor (D3R), a key member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and plays a crucial role in cognition, motivation, and emotion. Its dysregulation is implicated in a range of neuropsychiatric disorders, most notably substance use disorder and Parkinson's disease. Consequently, the D3R has emerged as a high-priority target for therapeutic intervention. Among the various chemical scaffolds investigated, derivatives of 4-phenylbutylamine, particularly the N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide series, have proven to be a remarkably fertile ground for the development of potent and selective D3R ligands. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these derivatives. We will delve into the causal mechanisms behind experimental design, present detailed, field-proven protocols, and offer insights into the structural determinants of affinity, selectivity, and functional activity at the D3 receptor.
The Rationale for Targeting the Dopamine D3 Receptor
The therapeutic allure of the D3R stems from its distinct neuroanatomical distribution and pharmacological profile compared to the highly homologous D2 receptor (D2R)[1][2]. While D2Rs are densely expressed in motor-related areas like the dorsal striatum, D3Rs are concentrated in limbic areas such as the nucleus accumbens, islands of Calleja, and olfactory tubercle[1]. This anatomical separation presents a strategic advantage: selectively modulating D3R function could offer therapeutic benefits for addiction and mood disorders while minimizing the motor side effects (e.g., extrapyramidal symptoms) commonly associated with non-selective D2R antagonists used in antipsychotic medications[2].
The D3R exhibits a higher affinity for dopamine than the D2R, suggesting it is a key regulator of tonic dopamine signaling and may be particularly involved in the sensitization processes that underlie addiction[1]. Preclinical studies have consistently shown that D3R antagonists or partial agonists can reduce drug-seeking behavior and relapse for various substances of abuse[3]. This has fueled an intensive search for D3R-selective ligands, with the 4-phenylbutylamine scaffold emerging as a cornerstone of this research.
The N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamide Pharmacophore: A Modular Design
A significant breakthrough in D3R ligand design was the discovery and optimization of the N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide scaffold. This modular structure allows for systematic chemical modifications at three key positions, enabling a detailed exploration of the SAR and the fine-tuning of pharmacological properties.
Caption: Figure 1. Modular components of the N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide pharmacophore.
The Arylpiperazine Moiety is recognized as the primary pharmacophore that anchors the ligand in the orthosteric binding site (OBS) of D2-like receptors[1]. The n-Butyl Linker provides the optimal length and flexibility to bridge the OBS and a secondary binding pocket (SBP). Finally, the Arylcarboxamide Moiety extends into this SBP, an interaction that is a critical determinant of high affinity and, most importantly, selectivity for the D3R over the D2R[4][5]. This concept of a single molecule engaging two distinct sites on the receptor is known as "bitopic binding" and is a cornerstone of modern D3R ligand design.
Structure-Activity Relationship (SAR) Insights
Extensive medicinal chemistry efforts have elucidated the key structural features that govern the affinity, selectivity, and functional activity of this scaffold. The following sections summarize these critical findings.
The Arylpiperazine "Head Group": Tuning Orthosteric Interactions
The substituent pattern on the N-phenyl ring of the piperazine is crucial for affinity. Early research identified that a 2-methoxyphenyl or a 2,3-dichlorophenyl group conferred high affinity[6]. The 2,3-dichloro substitution, in particular, has become a hallmark of many potent D3R ligands.
Causality: The ortho-substituents are believed to induce a torsion angle between the phenyl ring and the piperazine, which is favorable for optimal interaction with key residues in the orthosteric binding pocket. The 2,3-dichloro substitution provides a combination of steric bulk and electronic properties that enhance binding at the D3R[7].
The n-Butyl Linker: The Optimal Bridge
SAR studies have consistently demonstrated that a four-carbon (butyl) chain is the optimal linker length for bridging the orthosteric and secondary binding pockets[6]. Shortening or lengthening the chain typically results in a significant loss of D3R affinity and selectivity[6].
Causality: The butyl linker possesses the ideal conformational flexibility and length to allow the arylcarboxamide "tail" to access and productively engage with the SBP. Introducing rigidity, such as a trans-double bond (a butenyl linker), can sometimes further enhance affinity and selectivity by pre-organizing the molecule in a more favorable binding conformation[8][9].
The Arylcarboxamide "Tail Group": The Key to Selectivity and Functional Activity
The nature of the arylcarboxamide "tail" is arguably the most critical element for achieving high D3R selectivity and for modulating the intrinsic activity of the ligand (i.e., whether it acts as an antagonist, partial agonist, or full agonist).
Causality: The SBP of the D3R differs more significantly from the D2R than the highly conserved OBS. Therefore, interactions within this region are the primary drivers of subtype selectivity. Modifications to the arylcarboxamide that enhance interactions with D3R-specific residues in the SBP, particularly at the extracellular end of transmembrane helix 7 (TM7), lead to increased selectivity[3][10]. Furthermore, the specific conformation adopted by the ligand within this pocket influences the overall conformational state of the receptor, thereby determining its level of G-protein activation. Studies have shown that the intrinsic activity is strongly dependent on the nature of the arylcarboxamide moiety[11]. For instance, incorporating different heterocyclic systems can span a wide range of activities from full agonism to antagonism[11].
Quantitative SAR Summary
The following table consolidates representative SAR data from the literature, illustrating the impact of modular modifications on D3R and D2R binding affinities.
| Compound ID | Arylpiperazine (Head) | Linker | Arylcarboxamide (Tail) | D3R Kᵢ (nM) | D2R Kᵢ (nM) | Selectivity (D2/D3) |
| BP-897 | 2-Methoxyphenyl | Butyl | 2-Naphthamide | 0.92 | 61 | ~70 |
| Ref. Cmpd 1 | 2,3-Dichlorophenyl | Butyl | Benzamide | 2.0 | 112 | 56 |
| Ref. Cmpd 2 | 2,3-Dichlorophenyl | trans-Butenyl | 4-(Pyridin-2-yl)benzamide | 0.7 | 93.3 | 133 |
| Ref. Cmpd 3 | 2-Methoxyphenyl | Butyl | Imidazo[1,2-a]pyridine-2-carboxamide | 4.2 | 512 | 122 |
| Ref. Cmpd 4 | 2,3-Dichlorophenyl | Butyl | 7-Methoxy-2-benzofurancarboxamide | 0.47 | 100 | >200 |
| Ref. Cmpd 5 | 2,3-Dichlorophenyl | Butyl | 4-Hydroxybenzamide | 0.4 | 13.7 | 34 |
Data compiled from multiple sources for illustrative purposes[6][8][10]. Exact values may vary based on assay conditions.
Experimental Workflows: From Synthesis to Function
This section provides detailed, self-validating protocols for the synthesis and pharmacological characterization of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide derivatives.
General Synthetic Scheme
The most common and versatile approach to synthesizing these compounds involves a convergent synthesis, where the key intermediates—the arylpiperazine, the butylamine linker, and the aryl carboxylic acid—are prepared separately and then coupled in the final steps.
Caption: Figure 2. General synthetic workflow for N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide derivatives.
Protocol 1: Synthesis of Intermediate 2 - 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-amine
-
Rationale: This protocol describes the synthesis of the key amine intermediate via alkylation of the arylpiperazine followed by deprotection. The use of a phthalimide protecting group is a standard and robust method for primary amine synthesis.
-
Step 1: Alkylation.
-
To a solution of 1-(2,3-dichlorophenyl)piperazine (1.0 eq) in anhydrous acetonitrile (MeCN), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Add N-(4-bromobutyl)phthalimide (1.1 eq) to the stirring mixture.
-
Reflux the reaction mixture for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting piperazine.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the phthalimide-protected intermediate.
-
-
Step 2: Deprotection.
-
Dissolve the purified intermediate from Step 1 in ethanol.
-
Add hydrazine monohydrate (5.0-10.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours. A white precipitate (phthalhydrazide) will form.
-
Cool the reaction to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired amine product, which can often be used in the next step without further purification.
-
Protocol 2: Final Amide Coupling
-
Rationale: This protocol utilizes a standard and efficient peptide coupling method to form the final amide bond. EDC/HOBt is a common choice that minimizes side reactions and racemization if chiral centers are present.
-
Step 1: Carboxylic Acid Activation.
-
Dissolve the desired aryl carboxylic acid (1.1 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
-
Step 2: Amide Bond Formation.
-
To the activated acid mixture, add a solution of 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) in DCM or DMF.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final compound.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity[12][13].
In Vitro Pharmacological Evaluation
Caption: Figure 3. Experimental workflow for the pharmacological characterization of D3R ligands.
Protocol 3: Radioligand Displacement Binding Assay
-
Rationale: This assay determines the affinity (Kᵢ value) of a test compound for the D3R and D2R by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor. This is the gold standard for determining binding potency and selectivity.
-
Materials:
-
Membrane preparations from cells stably expressing human D3 or D2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: e.g., [³H]Spiperone or [¹²⁵I]IABN.
-
Non-specific binding determinant: e.g., (+)-Butaclamol (10 µM) or Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, glass fiber filters, cell harvester, scintillation counter.
-
-
Procedure:
-
In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding, and Competition Binding.
-
Total Binding wells: Add membrane preparation (5-20 µg protein), radioligand (at a concentration near its Kₑ), and assay buffer.
-
Non-specific Binding wells: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding determinant.
-
Competition Binding wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine, PEI) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
-
Protocol 4: [³⁵S]GTPγS Binding Assay for Functional Activity
-
Rationale: This functional assay measures the first step in G protein activation. D3 receptors are coupled to Gαᵢ/ₒ proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the amount of G protein activation can be quantified. This assay is particularly useful for distinguishing between full and partial agonists.
-
Materials:
-
Membrane preparations from cells expressing D3 receptors.
-
[³⁵S]GTPγS.
-
GDP (Guanosine 5'-diphosphate).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
In a 96-well plate, add membrane preparation (10-20 µg), GDP (e.g., 10-30 µM), and varying concentrations of the test compound.
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters and quantify radioactivity as described in the binding assay protocol.
-
-
Data Analysis:
-
Plot the [³⁵S]GTPγS binding (as a percentage of basal or maximal stimulation by a full agonist like quinpirole) against the log concentration of the test compound.
-
Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each compound. An antagonist will show no stimulation, a partial agonist will have an Eₘₐₓ between 0% and 100%, and a full agonist will have an Eₘₐₓ near 100% (relative to a reference full agonist).
-
Protocol 5: β-Arrestin Recruitment Assay
-
Rationale: In addition to G-protein coupling, GPCRs can signal through β-arrestin pathways. Characterizing a ligand's ability to recruit β-arrestin provides a more complete picture of its functional profile and can reveal "biased agonism"—where a ligand preferentially activates one pathway (G-protein) over another (β-arrestin).
-
Methodology: Numerous commercial platforms are available (e.g., DiscoverX PathHunter, Promega NanoBiT)[14][15][16][17]. These assays typically rely on enzyme fragment complementation.
-
General Principle:
-
Cells are engineered to express the D3R fused to one fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
When an agonist binds to the D3R, it recruits β-arrestin.
-
This brings the two enzyme fragments into close proximity, reconstituting an active enzyme.
-
A substrate is added, and the resulting chemiluminescent or fluorescent signal is measured, which is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis: Similar to the GTPγS assay, dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment, allowing for the quantification of functional selectivity.
Future Directions and Conclusion
The 4-phenylbutylamine scaffold has been instrumental in advancing our understanding of dopamine D3 receptor pharmacology. The N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide template, in particular, has yielded a wealth of high-affinity ligands with a range of functional activities, from potent antagonists to full agonists. The concept of bitopic binding, where ligands engage both orthosteric and secondary pockets, has been validated and provides a clear rationale for the high D3R selectivity achieved with these compounds.
Future research will likely focus on several key areas:
-
Fine-tuning Functional Selectivity: Developing biased agonists that selectively activate G-protein or β-arrestin pathways could lead to therapies with improved efficacy and reduced side effects.
-
Improving Pharmacokinetic Properties: Optimizing compounds for better brain penetration and metabolic stability remains a critical challenge for translating potent in vitro ligands into effective in vivo tools and clinical candidates.
-
Structural Biology: High-resolution crystal or cryo-EM structures of the D3R bound to various 4-phenylbutylamine derivatives will provide unprecedented insight into the molecular determinants of affinity, selectivity, and functional bias, further enabling rational drug design.
References
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Newman, A. H., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]
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Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]
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Kaufmann, J., et al. (2025). A nanoluciferase complementation-based assay for monitoring β-arrestin2 recruitment to the dopamine D3 receptor. Biochemistry and Biophysics Reports. [Link]
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Kaufmann, J., et al. (2025). A nanoluciferase complementation-based assay for monitoring β-arrestin2 recruitment to the dopamine D3 receptor. ResearchGate. [Link]
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Kharkar, P. S., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]
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Taylor, M., et al. (2010). Dopamine D3 receptor selective ligands with varying intrinsic efficacies at adenylyl cyclase inhibition and mitogenic signaling pathways. Synapse. [Link]
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Grundt, P., et al. (2005). Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Journal of Medicinal Chemistry. [Link]
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Contreras-Sanz, A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules. [Link]
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Promega Corporation. (2024). GloSensor™ cAMP Assay Protocol. Promega. [Link]
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Zhang, H., et al. (2007). High-affinity and selective dopamine D3 receptor full agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Lee, J. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience. [Link]
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Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]
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Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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Lee, J. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience. [Link]
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Wess, J., et al. (2020). A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors. International Journal of Molecular Sciences. [Link]
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Schetz, J. A., et al. (2002). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. ResearchGate. [Link]
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Sittampalam, G. S., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]
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Hübner, H., et al. (2011). Highly Potent 5-Aminotetrahydropyrazolopyridines: Enantioselective Dopamine D3 Receptor Binding, Functional Selectivity, and Analysis of Receptor−Ligand Interactions. Journal of Medicinal Chemistry. [Link]
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Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
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Cvijic, M. E., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]
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Fernandes, J. P. S., et al. (2019). Profiling of LINS01 compounds at human dopamine D2 and D3 receptors. Journal of Chemical Sciences. [Link]
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Newman, A. H., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Lee, J. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience. [Link]
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Tintori, C., et al. (2021). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules. [Link]
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Grundt, P., et al. (2005). Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Academia.edu. [Link]
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Vale, C., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Słoczyńska, K., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic Chemistry. [Link]
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Petrucci, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
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Sharma, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
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Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
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QuickCompany. (n.d.). Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. QuickCompany. [Link]
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Słoczyńska, K., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic Chemistry. [Link]
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Gmeiner, P. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. FAU Forschungen. [Link]
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Chen, J., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. International Journal of Molecular Sciences. [Link]
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Newman, A. H., et al. (2014). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. Advances in Pharmacology. [Link]
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Leopoldo, M., et al. (2002). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of Medicinal Chemistry. [Link]
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Newman, A. H., et al. (2007). 4-phenylpiperazine-derivatives-with-functionalized-linkers-as-dopamine-D3-receptor-selective-ligands-and-methods-of-use. ResearchGate. [Link]
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Valant, C., et al. (2015). Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists. British Journal of Pharmacology. [Link]
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Butini, S., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Pharmaceuticals. [Link]
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4-(2,4-Dichlorophenyl)butan-1-amine: Technical Safety & Handling Guide
Executive Summary & Chemical Identity[1][2][3]
4-(2,4-Dichlorophenyl)butan-1-amine (CAS: 22704-59-2) is a specialized aryl-alkyl amine intermediate. While often overshadowed by its structural isomer—the 3,4-dichlorophenyl analog used in the synthesis of Sertraline (Zoloft) —the 2,4-isomer serves as a critical regioisomeric probe in Structure-Activity Relationship (SAR) studies and a building block for diverse agrochemical and pharmaceutical scaffolds.
This guide provides a comprehensive technical profile, synthesizing predicted safety data based on validated Read-Across methodologies from homologous chlorophenyl-alkyl amines. It is designed for researchers requiring high-fidelity handling protocols where specific commercial SDS data may be sparse.
Chemical Characterization Table
| Property | Specification |
| Chemical Name | 4-(2,4-Dichlorophenyl)butan-1-amine |
| CAS Number | 22704-59-2 |
| Molecular Formula | C₁₀H₁₃Cl₂N |
| Molecular Weight | 218.12 g/mol |
| Physical State | Viscous liquid or low-melting solid (Ambient) |
| Boiling Point (Pred.) | ~135–140 °C at 0.5 mmHg (Vacuum distillation recommended) |
| pKa (Predicted) | ~10.5 (Amine conjugate acid) |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |
Hazard Identification (GHS Classification)
Note: In the absence of specific in vivo toxicology data for this exact isomer, classifications are derived from the high-confidence SAR of 4-(3,4-dichlorophenyl)butan-1-amine and general aralkyl amines.
Core Hazards[4]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1] The primary amine functionality at the end of an alkyl chain is highly nucleophilic and caustic.
-
Serious Eye Damage (Category 1): Irreversible corneal damage is probable upon direct contact.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]
-
Aquatic Toxicity (Chronic Category 2): Toxic to aquatic life with long-lasting effects due to the lipophilic dichlorophenyl moiety.
Signal Word: DANGER
Hazard Statements
-
H314: Causes severe skin burns and eye damage.
-
H411: Toxic to aquatic life with long-lasting effects.[4]
Technical Synthesis & Experimental Workflow
To ensure scientific integrity, we must understand the provenance of the material. The synthesis of the 2,4-isomer differs from the 3,4-isomer primarily in the starting material (1,3-dichlorobenzene vs. 1,2-dichlorobenzene).
Validated Synthesis Pathway
The most robust route utilizes a Friedel-Crafts Acylation followed by sequential reductions. This pathway avoids the formation of unstable intermediates.
-
Acylation: Reaction of 1,3-dichlorobenzene with succinic anhydride catalyzed by AlCl₃ .
-
Mechanistic Insight: The 1,3-dichloro substitution pattern directs the electrophile to the 4-position (ortho to one Cl, para to the other), sterically favoring the 2,4-dichlorophenyl product over the 2,6-isomer.
-
-
Ketone Reduction: The resulting keto-acid is reduced (e.g., Wolff-Kishner or catalytic hydrogenation) to the butyric acid derivative.
-
Amide Formation: Conversion to the acid chloride (SOCl₂) followed by ammonolysis (NH₃).
-
Final Reduction: Reduction of the amide using Lithium Aluminum Hydride (LiAlH₄) yields the target amine.
Synthesis Workflow Diagram
Safe Handling & Engineering Controls
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for halogenated amines due to rapid permeation.
| Component | Recommendation | Technical Rationale |
| Hand Protection | Nitrile (Double gloved) or Laminate (Silver Shield) | Amines can permeate latex in <5 mins. Minimum thickness: 0.11 mm. |
| Eye Protection | Chemical Goggles + Face Shield | Risk of permanent corneal opacity. Safety glasses are inadequate for liquids of this corrosivity. |
| Respiratory | ABEK1 Filter (Organic/Inorganic/Amine) | Required if handling outside a fume hood or during heating/distillation. |
| Body Defense | Tyvek® Lab Coat | Polyethylene-coated fabric resists liquid penetration better than cotton. |
Engineering Controls[7]
-
Primary Containment: All operations involving the neat liquid or concentrated solutions must occur within a certified chemical fume hood with a face velocity >100 fpm.
-
Incompatibility Segregation:
-
Strictly Avoid: Acid chlorides, anhydrides, strong oxidizers (e.g., KMnO₄), and nitro compounds.
-
Reaction Risk: Exothermic reaction with strong acids; potential formation of N-chloroamines (explosive) if mixed with hypochlorites (bleach).
-
Emergency Response Protocols
Exposure Scenarios[7][8][9]
-
Skin Contact:
-
Eye Contact:
-
Immediate Action: Irrigate with saline or water. Hold eyelids apart. Time is critical to prevent blindness.
-
-
Inhalation:
Spill Management Decision Tree
Analytical Validation (Quality Control)
To confirm the identity of the 2,4-isomer versus the 3,4-isomer (Sertraline intermediate), specific NMR signals must be verified.
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region: The 2,4-substitution pattern shows a characteristic splitting pattern distinct from the 3,4-pattern. Look for a doublet (J~8 Hz) at ~7.2 ppm (H-6), a doublet of doublets at
7.1 ppm (H-5), and a doublet (J2 Hz) at ~7.4 ppm (H-3). -
Aliphatic Chain: Triplet at ~2.7 ppm (benzylic CH₂), multiplet at ~1.5-1.7 ppm (central CH₂s), and triplet at ~2.6 ppm (CH₂-NH₂).
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA). The amine will tail significantly without an additive like TFA or Triethylamine.
-
References
-
PubChem. (n.d.). 4-(2,4-dichlorophenyl)butan-1-amine (Compound).[7][8] National Library of Medicine. Retrieved February 24, 2026, from [Link]
-
ChemSrc. (2025). CAS#: 22704-59-2 | N-[(2,4-dichlorophenyl)methyl]butan-1-amine.[9] Retrieved February 24, 2026, from [Link]
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- 8. (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS#:22704-59-2 | N-[(2,4-dichlorophenyl)methyl]butan-1-amine | Chemsrc [chemsrc.com]
An In-depth Technical Guide to Differentiating 2,4-D Herbicide Amine and 4-(2,4-dichlorophenyl)butylamine
Abstract
This technical guide provides a comprehensive analysis of two structurally related yet functionally disparate molecules: 2,4-Dichlorophenoxyacetic acid (2,4-D) amine salt and 4-(2,4-dichlorophenyl)butylamine. While both compounds share a dichlorinated phenyl ring, their applications and biological activities are fundamentally different. 2,4-D amine is a widely used systemic herbicide that functions as a synthetic auxin, inducing uncontrolled growth in broadleaf weeds.[1][2] In stark contrast, 4-(2,4-dichlorophenyl)butylamine is not used as a herbicide but is recognized primarily as a chemical intermediate in the synthesis of pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) antidepressant, sertraline. This guide will dissect their chemical structures, mechanisms of action, industrial applications, and toxicological profiles, providing researchers, scientists, and drug development professionals with a clear framework for their differentiation.
Introduction: A Tale of Two Dichlorophenyls
The presence of a 2,4-dichlorophenyl moiety in a molecule can impart a wide range of biological activities, from profound herbicidal action to specific modulation of human neurochemistry. This guide focuses on two such compounds to illustrate this chemical diversity.
-
2,4-Dichlorophenoxyacetic Acid (2,4-D) Amine Salt: A pillar of modern agriculture since the 1940s, 2,4-D is a selective, systemic herbicide used to control broadleaf weeds in various crops, turf, and non-agricultural settings.[1][3][4] It is typically formulated as an amine salt (e.g., dimethylamine salt) to enhance its solubility in water for application.[5][6]
-
4-(2,4-dichlorophenyl)butylamine: This compound is a primary amine. Its structure does not lend itself to the hormonal mimicry seen with 2,4-D. Instead, its chemical architecture is relevant to the field of medicinal chemistry. While not an active pharmaceutical ingredient itself, it is a known precursor or intermediate in the synthesis of complex pharmaceutical molecules like sertraline.[7][8][9]
The purpose of this guide is to move beyond superficial structural similarities and provide a deep, mechanistic understanding of why these two molecules occupy vastly different scientific and industrial worlds.
Chemical Structure and Physicochemical Properties
The functional group attached to the dichlorophenyl ring is the primary determinant of each molecule's properties and activity. 2,4-D features a phenoxyacetic acid group, while the second molecule has a butylamine chain.
The distinct functionalities—a carboxylic acid ether versus a primary amine—are immediately apparent.
Caption: Chemical structures of 2,4-D (acid form) and 4-(2,4-dichlorophenyl)butylamine.
The differences in functional groups lead to distinct physicochemical properties, which are critical for their behavior in biological and environmental systems.
| Property | 2,4-D (Dimethylamine Salt) | 4-(2,4-dichlorophenyl)butylamine (estimate) | Reference(s) |
| Molecular Formula | C₁₀H₁₃Cl₂NO₃ | C₁₀H₁₃Cl₂N | [10] |
| Molecular Weight | 266.12 g/mol | ~218.12 g/mol | [10] |
| Appearance | White to light tan solid (acid); liquid formulations | Likely a liquid or low-melting solid | [6] |
| Water Solubility | Amine salts are highly soluble | Limited solubility as a free base | [5][11] |
| Acidity/Basicity | The parent acid is a weak acid. Amine salts form solutions that can be near-neutral. | A weak base due to the primary amine group. | [6][11] |
| Vapor Pressure | Low; amine salt formulations are essentially non-volatile. | Expected to be low but higher than the 2,4-D salt. | [5][12] |
Mechanism of Action and Biological Activity
The herbicidal activity of 2,4-D is a direct result of its structural mimicry of indole-3-acetic acid (IAA), a natural plant hormone (an auxin).[1][2]
-
Absorption and Translocation: 2,4-D is absorbed by the leaves of broadleaf plants and translocated to the meristems, the regions of active growth.[1][13]
-
Hormonal Disruption: In susceptible plants, 2,4-D overwhelms the natural auxin signaling pathways. It binds to auxin receptors, leading to a cascade of downstream effects.
-
Uncontrolled Growth: This hormonal disruption causes uncontrolled and unsustainable cell division and elongation.[3][14] This manifests as characteristic symptoms like stem twisting, leaf curling, and eventual tissue death, leading to the demise of the plant.[1][13]
-
Selectivity: Grasses and monocotyledonous plants are generally tolerant to 2,4-D because they have different mechanisms for regulating auxin transport and metabolism, preventing the herbicide from accumulating to lethal levels in their tissues.[1][2]
Caption: Simplified signaling pathway for 2,4-D herbicidal action.
This compound has no known herbicidal properties. Its significance lies in its utility as a building block in organic synthesis. While it may possess some inherent biological activity, it is not its primary application. There is evidence of other dichlorophenyl-containing compounds exhibiting antimicrobial or other pharmacological effects, but this specific butylamine is most directly linked to pharmaceutical synthesis.[15][16][17][18]
Its core application is as a key intermediate in the synthesis of Sertraline , a widely prescribed antidepressant. Sertraline's complex tetracyclic structure is built up from simpler precursors, and the 4-(dichlorophenyl) moiety is a critical pharmacophore. The synthesis often involves reacting a tetralone intermediate, which can be derived from or related to 4-(2,4-dichlorophenyl)butylamine, with methylamine followed by reduction steps.[8][9]
Applications and Industrial Relevance
| Application Area | 2,4-D Amine | 4-(2,4-dichlorophenyl)butylamine |
| Primary Industry | Agrochemical | Pharmaceutical, Fine Chemical |
| Specific Use | Selective post-emergence herbicide for broadleaf weed control.[1][3] | Synthetic intermediate for Active Pharmaceutical Ingredients (APIs), notably Sertraline.[7][9] |
| Common Settings | Agriculture (cereal crops, corn), lawn and turf care, forestry, aquatic weed control.[2][4] | Chemical synthesis laboratories, pharmaceutical manufacturing plants. |
| Formulation | Typically sold as a liquid concentrate of the dimethylamine or other amine salts.[5][10] | Sold as a neat chemical raw material. |
Toxicology and Ecotoxicology
The toxicological profiles of these two compounds are drastically different, reflecting their intended uses and biological targets.
-
Human Toxicology: 2,4-D has low acute toxicity via oral, dermal, and inhalation routes.[19] However, the acid and salt forms are severe eye irritants.[4][20] High-dose exposure can lead to symptoms of poisoning, including effects on the central nervous system.[4] The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans (Group 2B)," though other regulatory bodies like the U.S. EPA have concluded it is not classifiable as to human carcinogenicity.[21]
-
Ecotoxicology: The environmental fate of 2,4-D is well-studied. It degrades rapidly in soil and water, with a typical soil half-life of about 6-10 days.[1][12] While amine salts have low toxicity to birds and mammals, ester formulations can be more toxic to aquatic organisms.[13][22] Its primary environmental risk is its intended effect on non-target broadleaf plants.
-
Human Toxicology: Specific toxicological data for this intermediate is not as extensive as for the widely used herbicide. However, based on its chemical class (primary amine), it should be handled with care. Aliphatic amines can be corrosive or irritating to the skin and eyes and may be harmful if inhaled or ingested.[23][24] Safety Data Sheets (SDS) for similar butylamines indicate they can be corrosive and toxic.[25]
-
Ecotoxicology: Data is limited. As a synthetic chemical, its release into the environment should be minimized. Its properties do not suggest it would persist like some organochlorine pesticides, but its effect on aquatic life is not well-characterized publicly.
Analytical Differentiation: A Practical Workflow
Distinguishing between these two compounds in a laboratory setting is straightforward due to their different chemical properties. High-Performance Liquid Chromatography (HPLC) is an ideal technique.
This protocol outlines a general method for separating and identifying the two compounds.
Objective: To achieve baseline separation of 2,4-D and 4-(2,4-dichlorophenyl)butylamine.
Methodology:
-
Standard Preparation:
-
Prepare individual stock solutions of 2,4-D acid and 4-(2,4-dichlorophenyl)butylamine in acetonitrile at 1 mg/mL.
-
Create a mixed working standard containing both analytes at 10 µg/mL by diluting the stock solutions in the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile : 0.1% Phosphoric Acid in Water. The acidic modifier is crucial for good peak shape of both the acidic 2,4-D and the basic amine.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm and 283 nm. The dichlorophenyl chromophore will absorb in this region.
-
Injection Volume: 10 µL.
-
-
Analysis and Expected Results:
-
Inject the mixed standard.
-
Expected Elution Order: Under these reversed-phase conditions, the more polar 2,4-D acid is expected to elute earlier than the more nonpolar 4-(2,4-dichlorophenyl)butylamine.
-
Identification: Confirm the identity of each peak by comparing retention times with individual standard injections. A DAD can provide further confirmation by comparing UV spectra.
-
Caption: Experimental workflow for analytical differentiation by HPLC-UV.
Conclusion
While bearing the same dichlorophenyl substituent, 2,4-D amine and 4-(2,4-dichlorophenyl)butylamine are fundamentally different compounds. Their distinction is a clear illustration of the structure-activity relationship principle in chemistry.
-
2,4-D Amine is an agrochemical effector molecule , designed to interact with a specific biological system (plant hormonal pathways) to produce a desired outcome (herbicidal action). Its key feature is the phenoxyacetic acid group.
-
4-(2,4-dichlorophenyl)butylamine is a pharmaceutical building block , an intermediate whose value lies in its structure being incorporated into a more complex, neurologically active molecule. Its key feature is the primary butylamine chain.
This guide has provided the in-depth technical distinctions necessary for researchers, chemists, and drug development professionals to understand, handle, and analyze these two chemicals without ambiguity.
References
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
-
HerbiGuide. (n.d.). 2,4-D Mode of action and properties. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). Retrieved from [Link]
- Velkoska-Markovska, L., & Petanovska-Ilievska, B. (2014). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Hygienic Engineering and Design.
-
HerbiGuide. (n.d.). 2,4-D Mode of action and properties. Retrieved from [Link]
-
2,4-D Task Force. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. Retrieved from [Link]
-
Chemical Warehouse. (2024). 2,4-D Amine - Active Ingredient Page. Retrieved from [Link]
- Aprea, C., et al. (1995).
-
FAO. (n.d.). 5.9 2,4-d (020) residue and analytical aspects. Retrieved from [Link]
-
INCHEM. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). Retrieved from [Link]
-
Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]
-
ATSDR. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]
-
FAO. (n.d.). 4.10 2,4-D AND ITS SALTS AND ESTERS. Retrieved from [Link]
-
Toxipedia. (2011). 2,4-D. Retrieved from [Link]
-
ATSDR. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]
-
2,4-D Task Force. (2020). Toxicology of 2,4-D. Retrieved from [Link]
-
NCBI. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]
-
PubChem. (n.d.). 2,4-D-Dimethylammonium. Retrieved from [Link]
-
CDMS.net. (2014). SAFETY DATA SHEET - 2,4-D AMINE 4. Retrieved from [Link]
-
PMC. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Retrieved from [Link]
- Google Patents. (2008). CN101113136A - Method for preparing sertraline hydrochloride.
-
AWS. (n.d.). Enantioselective Syntheses of (+)-Sertraline and (+)-Indatraline using Lithiation/Borylation – Protodeboronation Methodology. Retrieved from [Link]
-
Greenbook.net. (2011). Material Safety Data Sheet - Dimethylamine Salt of 4-(2,4-Dichlorphenoxy) Butyric Acid. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2017). Synthesis, characterization and identification of sertraline hydrochloride related impurities. Retrieved from [Link]
-
ResearchGate. (2026). Improved Industrial Synthesis of Antidepressant Sertraline. Retrieved from [Link]
-
PubMed. (2018). Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), an antiepileptic drug, and cytochrome P450 in rat liver microsomes and recombinant human enzymes in vitro. Retrieved from [Link]
-
PubMed. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. Retrieved from [Link]
-
LookChem. (n.d.). Cas 3926-11-2,Benzenamine, 2,4-dichloro-N-(2,4-dichlorophenyl)-. Retrieved from [Link]
-
Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]
-
PMC. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DI-SEC-BUTYLAMINE. Retrieved from [Link]
Sources
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Methodological & Application
Application Note: High-Purity Synthesis of 4-(2,4-Dichlorophenyl)butan-1-amine
Abstract & Strategic Overview
The synthesis of 4-(2,4-dichlorophenyl)butan-1-amine presents a specific chemoselective challenge: extending the carbon chain of 2,4-dichlorobenzaldehyde while preserving the aryl chloride moieties. Standard reduction techniques (e.g., Pd/C catalytic hydrogenation) often lead to hydrodehalogenation, stripping the chlorine atoms and yielding the des-chloro impurity.
This Application Note details a robust, two-stage protocol designed for high-fidelity synthesis. We utilize a Wittig olefination to establish the C4 carbon skeleton, followed by a stepwise reduction strategy that differentiates between the alkene/nitrile functionalities and the sensitive aryl halides. This guide is optimized for researchers requiring high purity (>98%) for structure-activity relationship (SAR) studies or fragment-based drug discovery.
Key Synthetic Challenges & Solutions
| Challenge | Conventional Risk | Application Note Solution |
| Chain Extension | Low yield with Grignard/alkylation | Wittig Reaction: Uses (2-cyanoethyl)triphenylphosphonium bromide for precise C3 homologation. |
| Alkene Saturation | Dechlorination via Pd/C | PtO₂ (Adams Catalyst): Selectively reduces alkenes without attacking aryl chlorides. |
| Nitrile Reduction | Over-reduction or side reactions | Borane-THF ( |
Synthetic Pathway Visualization
The following diagram outlines the reaction logic, highlighting the critical intermediate isolation to ensure structural integrity.
Caption: Stepwise synthesis preserving aryl-chloride integrity via Wittig homologation and chemoselective reduction.
Detailed Experimental Protocols
Protocol A: Wittig Olefination
Objective: Synthesize 4-(2,4-dichlorophenyl)but-3-enenitrile. Rationale: The Wittig reaction provides an unambiguous method to attach a 3-carbon nitrile tail to the aldehyde. We use (2-cyanoethyl)triphenylphosphonium bromide as the ylide precursor.
Reagents:
-
2,4-Dichlorobenzaldehyde (1.0 eq)
-
(2-Cyanoethyl)triphenylphosphonium bromide (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Ylide Formation: In a flame-dried round-bottom flask under Argon, suspend (2-cyanoethyl)triphenylphosphonium bromide in anhydrous THF (0.5 M).
-
Deprotonation: Cool the suspension to 0°C. Add KOtBu portion-wise. The solution will turn a characteristic yellow/orange color, indicating ylide formation. Stir for 30 minutes at 0°C.
-
Addition: Dissolve 2,4-dichlorobenzaldehyde in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear.
-
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: The crude material contains triphenylphosphine oxide (TPPO). Purify via flash column chromatography (Silica gel, Hexane
10% EtOAc/Hexane) to isolate the alkene nitrile.
Protocol B: Chemoselective Reduction (Stepwise)
Objective: Convert the unsaturated nitrile to the saturated amine without dechlorinating the ring.
Rationale: Direct reduction with
Step 1: Alkene Saturation
-
Dissolve the alkene nitrile from Protocol A in Ethanol.
-
Add Platinum(IV) oxide (
, Adams Catalyst) (5 mol%). Note: Do not use Pd/C, as it promotes dehalogenation. -
Stir under a hydrogen atmosphere (balloon pressure, 1 atm) for 2–4 hours.
-
Filter through a pad of Celite to remove the catalyst. Concentrate to yield the saturated nitrile: 4-(2,4-dichlorophenyl)butanenitrile .
Step 2: Nitrile Reduction to Amine
-
Dissolve the saturated nitrile in anhydrous THF under Argon.
-
Reagent Addition: Add Borane-THF complex (
) (1.0 M solution, 3.0 eq) dropwise at 0°C. -
Reflux: Heat the mixture to reflux (66°C) for 2–3 hours. This ensures complete reduction of the nitrile to the amine-borane complex.
-
Quench/Hydrolysis: Cool to 0°C. Carefully add Methanol to destroy excess borane. Then, add 10% HCl (aq) and reflux for 1 hour to break the amine-borane complex.
-
Isolation: Basify the aqueous layer to pH >12 using NaOH (pellets or 6M solution). Extract the free amine into Dichloromethane (DCM).
-
Salt Formation (Optional but Recommended): To store the product, treat the DCM solution with HCl in ether to precipitate 4-(2,4-dichlorophenyl)butan-1-amine hydrochloride .
Quality Control & Validation
The following analytical parameters confirm the identity and purity of the target molecule.
| Parameter | Expected Result | Method |
| Appearance | White to off-white solid (HCl salt) or colorless oil (free base) | Visual |
| ¹H NMR (DMSO-d₆) | 400 MHz NMR | |
| Mass Spectrometry | m/z ~218.05 | LC-MS (ESI+) |
| Purity | >98% (No des-chloro impurity observed) | HPLC (C18, ACN/Water) |
Safety & Handling
-
Borane-THF: Pyrophoric and generates hydrogen gas upon quenching. Handle strictly under inert atmosphere.
-
Aryl Chlorides: While stable in this protocol, avoid strong reducing conditions (Na/NH3 or Pd/C with high pressure H2) to prevent toxic byproduct formation.
-
Cyanide Derivatives: The Wittig reagent contains a nitrile group; treat waste streams as potentially cyanogenic until fully quenched.
References
-
Wittig Reaction Mechanisms & Reagents
- Title: Wittig Reaction - Chemistry LibreTexts
- Source: Chemistry LibreTexts
-
URL:[Link]
-
Chemoselective Reduction of Nitriles
-
Hydrogenation Selectivity (Pt vs Pd)
- Title: Catalytic Hydrogenation of Nitriles (Discussion on c
- Source: Wikipedia / General Chemical Reference
-
URL:[Link]
-
Borane-THF Handling
Sources
Optimized Amide Coupling Protocols for 4-(2,4-Dichlorophenyl)butylamine
Application Note & Technical Guide
Executive Summary & Scientific Context
The amine 4-(2,4-dichlorophenyl)butylamine is a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore linker in the development of Dopamine D3/D2 receptor antagonists and other CNS-active agents. Its structural dualism—a nucleophilic primary amine tethered to a highly lipophilic dichlorophenyl tail—presents unique synthetic challenges.
While the primary amine is inherently reactive, the lipophilicity of the dichlorophenyl moiety often leads to solubility issues in standard polar coupling solvents (e.g., water, methanol) and complicates purification due to "greasy" impurities co-eluting with the product.
This guide provides three distinct, self-validating protocols optimized for this specific substrate, moving beyond generic "textbook" conditions to address the physicochemical reality of the molecule.
Key Chemical Challenges
-
Solubility Mismatch: The amine is lipophilic; many carboxylic acid partners (e.g., amino acids) are polar.
-
Salt Management: This amine is typically supplied as an HCl salt to prevent oxidation and carbamate formation. Incomplete neutralization (salt breaking) is the #1 cause of yield failure.
-
Purification: Traditional urea byproducts (from DCC/EDC) are difficult to separate from the lipophilic amide product.
Strategic Reagent Selection
Do not default to EDC/HOBt. Select your coupling system based on the acid partner's profile and the scale of the reaction.
Decision Matrix: Coupling Reagent Selection
Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate properties and scale.
Detailed Experimental Protocols
Pre-requisite: The "Salt Break"
Most commercial 4-(2,4-dichlorophenyl)butylamine is supplied as the hydrochloride salt. You must include an excess of base to liberate the free amine in situ.
-
Rule of Thumb: Use 3.0 equivalents of base (DIEA or TEA) relative to the amine salt. 1 eq neutralizes the HCl, 1 eq activates the carboxylic acid (if using HATU), and 1 eq maintains basicity.
Protocol A: High-Efficiency HATU Coupling (Discovery Scale)
Best for: Precious acids, sterically hindered substrates, and high-throughput library synthesis.
Mechanism: HATU generates an OAt-active ester, which is more reactive than OBt esters (from HOBt) due to the neighboring pyridine nitrogen effect (anchimeric assistance).
Materials:
-
Amine: 4-(2,4-dichlorophenyl)butylamine HCl (1.0 eq)
-
Acid: Carboxylic acid partner (1.1 eq)
-
Reagent: HATU (1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIEA/Hünig's Base) (3.0 eq)
-
Solvent: Anhydrous DMF or DMA (Concentration: 0.1 M - 0.2 M)
Step-by-Step:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition 1: Add 1.0 eq of DIEA. Stir for 5 minutes at Room Temperature (RT). Solution should turn yellow/orange.
-
Amine Preparation: In a separate vial, dissolve 4-(2,4-dichlorophenyl)butylamine HCl (1.0 eq) in DMF with remaining DIEA (2.0 eq). Vortex to ensure the salt is fully broken and dissolved.
-
Coupling: Add the amine solution to the activated acid mixture.
-
Reaction: Flush with Nitrogen/Argon, cap, and stir at RT for 2–4 hours.
-
QC Check: Monitor by LC-MS.[1] Look for the disappearance of the acid peak (M+1) and appearance of Product Mass.
-
-
Workup (Small Scale): Dilute with Ethyl Acetate (EtOAc). Wash 2x with 5% LiCl (aq) (removes DMF), 1x with sat. NaHCO3, 1x with Brine. Dry over Na2SO4.
Protocol B: T3P (Propanephosphonic Acid Anhydride) (Scale-Up & Green)
Best for: >500mg scales, chiral acids, and "lazy" purification (avoiding columns).
Why T3P? T3P byproducts are water-soluble.[2] The lipophilic nature of 4-(2,4-dichlorophenyl)butylamine allows the product to stay in the organic layer while all reagents wash away into the aqueous layer.
Materials:
-
Amine: 4-(2,4-dichlorophenyl)butylamine HCl (1.0 eq)
-
Acid: Carboxylic acid partner (1.1 eq)
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 eq)
-
Base: Triethylamine (TEA) or Pyridine (4.0 eq)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.2 M - 0.5 M)
Step-by-Step:
-
Slurry: Charge the reaction flask with Carboxylic Acid (1.1 eq), Amine HCl (1.0 eq), and EtOAc .
-
Base Addition: Add TEA (4.0 eq) dropwise. The mixture will likely become homogenous or a fine suspension. Cool to 0°C (ice bath).
-
T3P Addition: Add T3P solution (1.5 eq) dropwise over 10 minutes. Exothermic reaction.[2]
-
Reaction: Allow to warm to RT and stir for 12 hours (overnight). T3P kinetics are slower than HATU but cleaner.
-
Self-Validating Workup:
Protocol C: Standard EDC/HOBt
Best for: Routine synthesis where cost is a driver and column chromatography is acceptable.
Materials:
-
Amine: 4-(2,4-dichlorophenyl)butylamine HCl (1.0 eq)
-
Acid: Carboxylic acid partner (1.1 eq)
-
Reagents: EDC.HCl (1.2 eq), HOBt (1.2 eq)
-
Base: DIEA (3.0 eq)
-
Solvent: Dichloromethane (DCM) (Concentration: 0.1 M)
Step-by-Step:
-
Dissolve Carboxylic Acid in DCM.
-
Add EDC.HCl and HOBt . Stir for 15 mins.
-
Add Amine HCl and DIEA .
-
Stir 16 hours at RT.
-
Workup: Wash with 1M HCl, then sat. NaHCO3.
-
Warning: The urea byproduct of EDC is water-soluble, but the N-acylurea side product can form if the amine addition is delayed.
-
Comparative Data Analysis
| Feature | HATU / DIEA | T3P / Base | EDC / HOBt |
| Reactivity | Very High (Fast) | Moderate (Slow) | Moderate |
| Epimerization | Low (if <2h) | Very Low (Best for Chiral) | Moderate |
| Purification | Column usually required (remove HATU byproducts) | Extraction only (Water soluble byproducts) | Extraction + Column |
| Cost | $ | ||
| Solvent Suitability | DMF, DMA (Polar) | EtOAc, MeTHF (Green) | DCM, DMF |
| Suitability for this Amine | Excellent for library synthesis | Excellent for scale-up (utilizes lipophilicity) | Good for general use |
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Conversion
-
Cause: The HCl salt of the amine was not fully neutralized.
-
Fix: Increase base (DIEA) to 4.0 equivalents. Ensure the amine is fully dissolved in solvent before adding to the activated acid.
Issue: Product is "Greasy" / Oiling Out
-
Cause: The 2,4-dichlorophenyl tail is highly lipophilic.
-
Fix: Avoid ether/hexane precipitations. Use Reverse Phase Flash Chromatography (C18) .
-
Gradient: 10% to 100% Acetonitrile in Water (+0.1% Formic Acid).
-
The dichlorophenyl group provides strong retention on C18, allowing easy separation from polar impurities.
-
Workflow: T3P Self-Validating Purification Logic
This diagram illustrates why T3P is the preferred method for this specific lipophilic amine.
Figure 2: The T3P workup leverages the lipophilicity of the 2,4-dichlorophenyl group to retain the product in the organic phase while impurities are washed away.
References
-
Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][2][6] Tetrahedron, 61(46), 10827-10852. Link
-
Newman, A. H., et al. (2003).[7] "N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(13), 2179-83.[7] Link
-
BenchChem Application Notes. (2025). "Standard Protocol for HATU Peptide Coupling." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. peptide.com [peptide.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. hepatochem.com [hepatochem.com]
- 7. N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 4-(2,4-dichlorophenyl)butan-1-amine Hydrochloride
Introduction: Significance and Synthetic Strategy
4-(2,4-dichlorophenyl)butan-1-amine and its hydrochloride salt are valuable intermediates in the synthesis of various pharmacologically active molecules. The presence of the dichlorophenyl moiety and the flexible butylamine chain makes it a key building block in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic routes for the preparation of 4-(2,4-dichlorophenyl)butan-1-amine hydrochloride, designed for researchers, scientists, and drug development professionals.
Two robust synthetic pathways are detailed herein, commencing from the Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride. Both routes converge on the intermediate 4-(2,4-dichlorophenyl)butanamide, which is then converted to the target amine via either a Hofmann rearrangement (Route A) or a direct reduction with lithium aluminum hydride (Route B). The choice between these routes may depend on the availability of reagents, desired scale, and safety considerations.
This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. All procedures are grounded in established chemical principles and are supported by authoritative references.
Chemicals and Materials
| Chemical | Supplier | Grade |
| 1,3-Dichlorobenzene | Sigma-Aldrich | Reagent Grade, ≥99% |
| Succinic Anhydride | Alfa Aesar | 99+% |
| Aluminum Chloride (anhydrous) | Acros Organics | 99%, for synthesis |
| Zinc Dust | J.T. Baker | Reagent Grade |
| Mercuric Chloride | Fisher Scientific | Certified ACS |
| Concentrated Hydrochloric Acid | VWR | ACS Grade |
| Toluene | EMD Millipore | ACS Grade |
| Diethyl Ether (anhydrous) | Fisher Scientific | Certified ACS |
| Thionyl Chloride | Oakwood Chemical | 99+% |
| Ammonium Hydroxide | Mallinckrodt | ACS Reagent |
| Bromine | Sigma-Aldrich | ReagentPlus®, ≥99.5% |
| Sodium Hydroxide | VWR | ACS Grade |
| Lithium Aluminum Hydride | Acros Organics | 95%, in powder form |
| Tetrahydrofuran (anhydrous) | Sigma-Aldrich | ≥99.9%, inhibitor-free |
Safety Precautions
A thorough risk assessment should be conducted before commencing any experimental work. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
1,3-Dichlorobenzene: Harmful if swallowed and toxic to aquatic life.[1][2][3][4] Avoid inhalation and contact with skin and eyes.
-
Succinic Anhydride: Causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation.[5][6][7][8][9]
-
Aluminum Chloride (anhydrous): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle under anhydrous conditions.[10]
-
Mercuric Chloride: Highly toxic and corrosive. Handle with extreme care, avoiding any contact with skin or inhalation of dust.
-
Lithium Aluminum Hydride (LAH): Reacts violently with water and can ignite in moist air. It is highly corrosive. Handle under an inert atmosphere (nitrogen or argon). A Class D fire extinguisher and dry sand should be readily available.
-
Thionyl Chloride: Corrosive and a lachrymator. Reacts with water to release toxic gases.
-
Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.
Synthetic Pathway Overview
The synthesis of 4-(2,4-dichlorophenyl)butan-1-amine hydrochloride is a multi-step process. The initial steps to obtain the key intermediate, 4-(2,4-dichlorophenyl)butanamide, are common to both proposed routes.
Caption: Workflow for the Friedel-Crafts Acylation.
Procedure:
-
Set up a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
In the flask, suspend anhydrous aluminum chloride (1.2 eq.) in 1,3-dichlorobenzene (2.0 eq.).
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add a solution of succinic anhydride (1.0 eq.) in 1,3-dichlorobenzene (1.0 eq.) via the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., toluene/hexane) to yield pure 4-(2,4-dichlorophenyl)-4-oxobutanoic acid.
Step 2: Synthesis of 4-(2,4-dichlorophenyl)butanoic acid (Clemmensen Reduction)
The Clemmensen reduction is an effective method for reducing aryl-alkyl ketones to the corresponding alkanes under strongly acidic conditions using zinc amalgam and concentrated hydrochloric acid. This step removes the carbonyl group from the butanoic acid chain.
Procedure:
-
Preparation of Zinc Amalgam: In a flask, stir zinc dust (4.0 eq.) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.
-
To a round-bottom flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.
-
Add the 4-(2,4-dichlorophenyl)-4-oxobutanoic acid (1.0 eq.) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Periodically add more concentrated hydrochloric acid to maintain the acidic conditions.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 4-(2,4-dichlorophenyl)butanoic acid. The crude product can often be used in the next step without further purification.
Step 3: Synthesis of 4-(2,4-dichlorophenyl)butanamide
The carboxylic acid is first converted to the more reactive acyl chloride using thionyl chloride, which is then reacted with ammonia to form the primary amide.
Procedure:
-
In a round-bottom flask, dissolve 4-(2,4-dichlorophenyl)butanoic acid (1.0 eq.) in an excess of thionyl chloride (3.0 eq.).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous solvent like diethyl ether and add it dropwise to a cooled (0°C) concentrated aqueous solution of ammonium hydroxide with vigorous stirring.
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 4-(2,4-dichlorophenyl)butanamide.
Route A: Synthesis of 4-(2,4-dichlorophenyl)butan-1-amine via Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom. This is achieved by treating the amide with bromine and a strong base.
Caption: Mechanism of the Hofmann Rearrangement.
Procedure:
-
Prepare a solution of sodium hydroxide (4.0 eq.) in water and cool it to 0°C.
-
Slowly add bromine (1.1 eq.) to the cold NaOH solution to form sodium hypobromite in situ.
-
In a separate flask, dissolve 4-(2,4-dichlorophenyl)butanamide (1.0 eq.) in a suitable solvent (e.g., dioxane or THF).
-
Add the amide solution to the cold sodium hypobromite solution.
-
Slowly warm the reaction mixture and then heat to 70-80°C for 1-2 hours.
-
Cool the mixture and extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 4-(2,4-dichlorophenyl)butan-1-amine.
Route B: Synthesis of 4-(2,4-dichlorophenyl)butan-1-amine via LAH Reduction
Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines.
Procedure:
-
Set up a flame-dried, three-necked flask with a stirrer, reflux condenser, and a nitrogen inlet.
-
Under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C.
-
Slowly add a solution of 4-(2,4-dichlorophenyl)butanamide (1.0 eq.) in anhydrous THF to the LAH suspension.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0°C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2,4-dichlorophenyl)butan-1-amine.
Step 4: Formation of 4-(2,4-dichlorophenyl)butan-1-amine Hydrochloride Salt
The final step involves the conversion of the free amine to its hydrochloride salt, which is typically a more stable and crystalline solid, facilitating purification and handling.
Procedure:
-
Dissolve the crude 4-(2,4-dichlorophenyl)butan-1-amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol or diethyl ether) dropwise with stirring until the solution becomes acidic.
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by scratching the inside of the flask or by adding a non-polar co-solvent like hexane.
-
Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to obtain 4-(2,4-dichlorophenyl)butan-1-amine hydrochloride.
Characterization
The identity and purity of the synthesized 4-(2,4-dichlorophenyl)butan-1-amine hydrochloride should be confirmed by standard analytical techniques.
Note: Extensive searches of the available scientific literature did not yield specific experimental characterization data for 4-(2,4-dichlorophenyl)butan-1-amine hydrochloride. Therefore, it is imperative for the researcher to perform a full characterization of the final product. The following are the recommended analyses and expected general features:
-
Melting Point: The purified hydrochloride salt should exhibit a sharp melting point. This value should be recorded and reported.
-
¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of 4-(2,4-dichlorophenyl)butan-1-amine hydrochloride. Expected signals would include:
-
Aromatic protons in the 2,4-dichloro-substituted phenyl ring (typically in the range of 7.0-7.5 ppm).
-
A triplet corresponding to the methylene group adjacent to the phenyl ring.
-
Multiplets for the two central methylene groups of the butyl chain.
-
A signal for the methylene group adjacent to the ammonium group.
-
A broad signal for the -NH3+ protons.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show the correct number of signals corresponding to the carbon atoms in the molecule. Expected signals would include:
-
Aromatic carbons, with those bonded to chlorine appearing at characteristic chemical shifts.
-
Four distinct signals for the aliphatic carbons of the butyl chain.
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (or M+H⁺ peak) corresponding to the molecular weight of the free amine. The isotopic pattern for the two chlorine atoms should be observable.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching.
References
- BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from a university chemistry department website.
- University of Georgia Office of Research. (n.d.). LithiumAluminumHydride-16853-85-3.docx.
- CPAChem. (2022, September 30). Safety data sheet - 1,3-dichlorobenzene.
- Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
- Agency for Toxic Substances and Disease Registry. (n.d.). 1,3 Dichlorobenzene | Medical Management Guidelines.
- New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
- Central Drug House (P) Ltd. (n.d.). 1,3-DICHLOROBENZENE CAS No 541-73-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET - succinic acid anhydride.
- Dr. Aman. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH.
- American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- PrepChem.com. (n.d.). Preparation of zinc amalgam.
- Wikipedia. (n.d.). Zinc amalgam.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 1,3-Dichlorobenzene.
- Central Drug House (P) Ltd. (n.d.). Succinic Anhydride CAS No 108-30-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Inchem.org. (n.d.). ICSC 1095 - 1,3-DICHLOROBENZENE.
- ECHEMI. (n.d.). Succinic anhydride SDS, 108-30-5 Safety Data Sheets.
- Quora. (2019, May 5). How does zinc amalgam form?.
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
- Apollo Scientific. (2023, July 6). Succinic anhydride.
- Santa Cruz Biotechnology. (n.d.). Succinic anhydride.
- Pocket Dentistry. (2015, February 12). Tooth Preparation for Amalgam Restoration.
- University of Calgary. (n.d.). Clemmensen reduction. Retrieved from a university chemistry department website.
- ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?.
- YouTube. (2022, June 7). Amine and HCl - salt formation reaction.
- Alfa Chemistry. (n.d.). Hofmann Rearrangement.
- BenchChem. (2025, December). preventing emulsion during workup of Friedel-Crafts acylation.
- Organic Syntheses. (n.d.). Modified Clemmensen.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Chemistry Steps. (2025, June 17). Hofmann Rearrangement.
- Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem.
- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts.
- Wikipedia. (n.d.). Hofmann rearrangement.
- PHARMD GURU. (2025, November 14). 31. HOFMANN REARRANGEMENT.
- Wikipedia. (n.d.). Clemmensen reduction.
- University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from a university chemistry department website.
- J&K Scientific LLC. (2025, December 3). Hofmann Rearrangement.
- Scribd. (2004, October 10). Friedel Crafts Acylation.
- MDPI. (2021, June 4). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
- University of Glasgow. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from University of Glasgow Theses Service.
- Journal of Research of the National Bureau of Standards. (n.d.). Reduction of halomethanes with lithium aluminum hydride.
- PubChemLite. (n.d.). 4-(2,4-dichlorophenyl)butan-1-amine.
- ChemTalk. (n.d.). Clemmensen Reduction.
- Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
- Organic Syntheses. (n.d.). Procedure 7.
- Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.
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Application Notes and Protocols: Synthesis and Analysis of N-(2,4-dichlorophenyl)glutaramic acid
Introduction
The reaction between 2,4-dichloroaniline and glutaric anhydride represents a fundamental and versatile transformation in organic synthesis, yielding N-(2,4-dichlorophenyl)glutaramic acid. This acylation reaction is a cornerstone for creating amide bonds, which are prevalent in a vast array of biologically active molecules and pharmaceutical compounds.[1][2] The resulting product, a substituted glutaramic acid derivative, serves as a valuable intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications. For instance, the glutarimide ring system, which can be formed from glutaramic acid derivatives, is a key structural motif in various bioactive compounds.[3][4] This guide provides a comprehensive overview of the synthesis, mechanism, and analysis of N-(2,4-dichlorophenyl)glutaramic acid, tailored for researchers and professionals in drug development.
Scientific and Mechanistic Overview
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,4-dichloroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of glutaric anhydride.[5][6] This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the cleavage of the carbon-oxygen bond within the anhydride ring and the formation of the amide bond. The other carbonyl group of the anhydride is converted into a carboxylic acid, yielding the final product, N-(2,4-dichlorophenyl)glutaramic acid.[7]
In-Depth Mechanistic Pathway
The reaction can be visualized as a two-step process:
-
Nucleophilic Attack: The amino group (-NH2) of 2,4-dichloroaniline, a potent nucleophile, attacks one of the carbonyl carbons of glutaric anhydride. This is the rate-determining step of the reaction.
-
Tetrahedral Intermediate Collapse and Proton Transfer: The resulting unstable tetrahedral intermediate rapidly collapses. The ring opens, and a proton is transferred from the nitrogen atom to the newly formed carboxylate group, yielding the stable N-(2,4-dichlorophenyl)glutaramic acid.
The presence of electron-withdrawing chloro-substituents on the aniline ring decreases the nucleophilicity of the nitrogen atom, which may necessitate slightly more forcing reaction conditions compared to the acylation of unsubstituted aniline.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2,4-Dichloroaniline | ReagentPlus®, 99% | Sigma-Aldrich | 554-00-7 |
| Glutaric Anhydride | 95% | Sigma-Aldrich | 108-55-4 |
| Acetone | ACS reagent, ≥99.5% | Fisher Scientific | 67-64-1 |
| Dichloromethane | ACS reagent, ≥99.5% | Fisher Scientific | 75-09-2 |
| Hydrochloric Acid | ACS reagent, 37% | Fisher Scientific | 7647-01-0 |
| Sodium Sulfate (Anhydrous) | ACS reagent, granular | Fisher Scientific | 7757-82-6 |
Safety Precautions
2,4-Dichloroaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[8][9] It is also very toxic to aquatic life with long-lasting effects.[8][10]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][12]
-
Avoid inhalation of dust and vapors.[11]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[8]
-
Dispose of all chemical waste according to institutional and local regulations.[10]
Glutaric anhydride can cause skin and eye irritation.
-
Handle with care and avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
Synthesis of N-(2,4-dichlorophenyl)glutaramic acid
This protocol details the synthesis of N-(2,4-dichlorophenyl)glutaramic acid.
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 16.2 g (0.1 mol) of 2,4-dichloroaniline in 100 mL of acetone.
-
Gently warm the solution to 40-50 °C to ensure complete dissolution.
Step 2: Addition of Glutaric Anhydride
-
To the stirred solution of 2,4-dichloroaniline, add 11.4 g (0.1 mol) of glutaric anhydride in one portion.
-
A mild exothermic reaction may be observed.
Step 3: Reaction and Monitoring
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The disappearance of the starting materials (2,4-dichloroaniline and glutaric anhydride) and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.
Step 4: Product Isolation and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately 20-30 mL using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold acetone.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetone/hexane) to obtain pure N-(2,4-dichlorophenyl)glutaramic acid.
-
Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Characterization of N-(2,4-dichlorophenyl)glutaramic acid
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product and compare it with the literature value.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic functional groups (e.g., N-H, C=O of the amide and carboxylic acid, C-Cl).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
-
Purity Analysis:
Data Presentation
Expected Yield and Physicochemical Properties
| Parameter | Expected Value |
| Theoretical Yield | 27.6 g |
| Expected Practical Yield | 80-90% |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₁H₁₁Cl₂NO₃ |
| Molecular Weight | 276.12 g/mol |
| Melting Point | To be determined experimentally |
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the synthesis and characterization process.
Caption: Workflow for the synthesis and characterization of N-(2,4-dichlorophenyl)glutaramic acid.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured through a series of in-process controls and comprehensive final product analysis.
-
In-Process Monitoring: The use of Thin Layer Chromatography (TLC) at regular intervals during the reaction provides a qualitative assessment of the reaction's progress. This allows for the determination of the optimal reaction time and ensures that the reaction has gone to completion before proceeding with the workup.
-
Purification and Purity Verification: Recrystallization is a critical step to remove unreacted starting materials and any potential side products. The purity of the final compound is then quantitatively assessed by High-Performance Liquid Chromatography (HPLC). A sharp melting point range for the recrystallized product also serves as a good indicator of purity.
-
Structural Confirmation: The identity of the synthesized N-(2,4-dichlorophenyl)glutaramic acid is unequivocally confirmed by a suite of spectroscopic methods. ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework, while FT-IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. This multi-faceted analytical approach ensures the integrity of the synthesized compound.
Potential Applications in Drug Development
N-arylglutaramic acids and their derivatives are of significant interest in medicinal chemistry. The glutarimide moiety, which can be readily synthesized from these precursors, is a privileged scaffold found in a number of therapeutic agents.[4] For example, thalidomide and its analogs, which contain a glutarimide ring, are used in the treatment of various cancers and inflammatory diseases.[15] Furthermore, the carboxylic acid functionality of N-(2,4-dichlorophenyl)glutaramic acid provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. The use of glutaric acid as a cocrystal former has also been shown to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[16][17]
References
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 3,4-Dichloroaniline.
- Fisher Scientific. (n.d.). Safety Data Sheet: Benzenamine, 2,4-dichloro-.
- Loba Chemie. (2019, May 17). 2,4-DICHLOROANILINE EXTRA PURE MSDS.
- Aarti Industries. (2025, April 7). 2,4-dichloroaniline GPS Safety Summary.
- CDH Fine Chemical. (n.d.). 2,4-DICHLOROANILINE CAS No 554-00-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Quora. (2018, May 20). What happens to acetic anhydride after reacting with aniline?
- ResearchGate. (2025, November 17). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts.
- Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.
- ResearchGate. (n.d.). Drugs based on the glutarimide cycle.
- Reddit. (2016, February 17). Mechanism of acylation of aniline with acetic anhydride?
- ResearchGate. (n.d.). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review.
- Chemistry LibreTexts. (2023, January 22). General Mechanism of Anhydride Reactions.
- Batool, F., Ahmad, M., Minhas, M. U., Khan, F. M., Idrees, H. A., & Khalid, Q. (2019). Use of glutaric acid to improve the solubility and dissolution profile of glipizide through pharmaceutical cocrystallization. Acta Poloniae Pharmaceutica, 76(1), 103-114.
- McNamara, D. P., Childs, S. L., Giordano, J., Iarriccio, A., Cassidy, J., Shet, M. S., ... & Park, A. (2006). Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API. Pharmaceutical research, 23(8), 1888-1897.
- National Center for Biotechnology Information. (n.d.). N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction.
- Parra, M. K., & Joseph, J. F. (2018). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis, 164, 536-549.
- Thermo Fisher Scientific. (n.d.). LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin.
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Synthesis of 4-Phenylbutan-1-amine: A Guide to Friedel-Crafts Methodologies and Alternatives
Abstract
4-Phenylbutan-1-amine is a primary amine that serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1] Its structure lends itself to several synthetic strategies, prominently featuring the Friedel-Crafts reaction. This application note provides a detailed guide for researchers and drug development professionals on the synthesis of 4-phenylbutan-1-amine. We critically evaluate the direct Friedel-Crafts alkylation approach, detail a more robust and widely adopted two-step Friedel-Crafts acylation-reduction sequence, and present a practical alternative via reductive amination. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis are provided to ensure scientifically sound and reproducible outcomes.
Introduction: The Challenge of Synthesizing Primary Alkyl-Aryl Amines
The direct synthesis of primary alkyl-aryl amines like 4-phenylbutan-1-amine via classical Friedel-Crafts alkylation presents significant challenges. The use of an alkyl halide with a primary amine functionality in the presence of a strong Lewis acid catalyst (e.g., AlCl₃) is generally not feasible.
Core Problems with Direct Alkylation:
-
Lewis Acid-Base Interaction: The amine's lone pair of electrons will readily react with the Lewis acid catalyst, forming a complex. This deactivates the catalyst and the amine, preventing the desired alkylation of the aromatic ring.[2]
-
Carbocation Rearrangement: Even if the amine were protected, primary alkyl halides form unstable primary carbocations that are prone to rearrangement, leading to a mixture of isomeric products.[3][4]
-
Polyalkylation: The initial alkylation product is more reactive than the starting benzene ring, making it susceptible to further alkylation and resulting in undesired byproducts.[2][5]
To circumvent these issues, an indirect approach starting with a Friedel-Crafts acylation is the preferred and more reliable method. This strategy introduces the carbon backbone as an acyl group, which deactivates the ring against further substitution and is not prone to rearrangement. The resulting ketone is then reduced to the desired alkane chain.
Recommended Primary Route: Friedel-Crafts Acylation Followed by Reduction
This robust two-stage methodology first involves the acylation of benzene using an appropriate four-carbon acylating agent, followed by the reduction of the resulting ketone to yield the phenylbutane backbone. Subsequent chemical transformations can then be employed to introduce the amine functionality. A highly effective pathway involves using 4-chlorobutyryl chloride as the acylating agent.
Workflow: Friedel-Crafts Acylation & Subsequent Amination
Caption: Workflow for 4-phenylbutan-1-amine synthesis via acylation.
Protocol 2.1: Synthesis of 4-Chloro-1-phenylbutan-1-one via Friedel-Crafts Acylation
This protocol describes the electrophilic aromatic substitution reaction between benzene and 4-chlorobutyryl chloride, catalyzed by aluminum chloride.[6][7] The reaction is performed at low temperatures to minimize intramolecular cyclization, a potential side reaction where the product forms α-tetralone.[6][8]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
4-Chlorobutyryl Chloride[9]
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, three-necked
-
Dropping funnel
-
Condenser with drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a calcium chloride drying tube. The entire apparatus should be under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.[6][8]
-
Benzene Addition: Add anhydrous benzene (1.2-1.5 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-chloro-1-phenylbutan-1-one. The product can be purified further by vacuum distillation or column chromatography.
Protocol 2.2: Reduction of 4-Chloro-1-phenylbutan-1-one
The ketone intermediate must be reduced to a methylene group. The Wolff-Kishner reduction is ideal for this step as it is performed under basic conditions, which is compatible with the alkyl chloride functionality.[11][12][13] The Clemmensen reduction, which uses acidic conditions, is less suitable here as the alkyl chloride could potentially react.[14][15][16]
Materials:
-
4-Chloro-1-phenylbutan-1-one
-
Hydrazine hydrate (85%)
-
Potassium Hydroxide (KOH)
-
Diethylene glycol (or other high-boiling solvent)
-
Distillation apparatus
Procedure (Huang-Minlon Modification):
-
Setup: In a round-bottom flask fitted with a distillation condenser, combine 4-chloro-1-phenylbutan-1-one (1.0 equivalent), hydrazine hydrate (4-5 equivalents), and diethylene glycol.
-
Hydrazone Formation: Heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate.[17]
-
Water Removal: Add solid KOH (4-5 equivalents) to the flask. Change the condenser to a distillation setup and heat the mixture to approximately 200 °C to remove water and excess hydrazine.[11][17]
-
Decomposition: Once the water has been removed, switch back to a reflux condenser and maintain the temperature at ~200 °C for 3-6 hours to allow for the decomposition of the hydrazone and evolution of nitrogen gas.[17]
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Purification: Wash the combined organic extracts with dilute HCl and then with water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-chloro-4-phenylbutane.
Protocol 2.3: Amination of 1-Chloro-4-phenylbutane
The final step is a nucleophilic substitution to replace the chloride with an amine group. Using a large excess of ammonia will favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.
Materials:
-
1-Chloro-4-phenylbutane
-
Aqueous Ammonia (concentrated) or Ammonia in Ethanol
-
Sealed reaction vessel (autoclave or heavy-walled pressure tube)
Procedure:
-
Reaction Setup: Place 1-chloro-4-phenylbutane (1.0 equivalent) and a large excess of concentrated ammonia solution in a sealed reaction vessel.
-
Heating: Heat the vessel to 100-150 °C for several hours. The pressure will increase, so proper safety precautions and equipment are essential.
-
Work-up: Cool the vessel to room temperature before opening. Make the solution basic with NaOH to deprotonate any ammonium salts.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Dry the organic layer, remove the solvent, and purify the resulting 4-phenylbutan-1-amine by vacuum distillation.
Alternative Route: Synthesis via Reductive Amination
Reductive amination is a powerful alternative method for forming amines from carbonyl compounds.[18][19] This route avoids the use of halogenated intermediates and can be performed as a one-pot reaction. The synthesis would start from 4-phenylbutanal.
Workflow: Reductive Amination
Caption: Workflow for 4-phenylbutan-1-amine synthesis via reductive amination.
Protocol 3.1: Synthesis of 4-Phenylbutan-1-amine from 4-Phenylbutanal
This protocol uses a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), which is particularly effective because it selectively reduces the iminium ion intermediate in the presence of the starting aldehyde.[19]
Materials:
-
4-Phenylbutanal
-
Ammonium Acetate (NH₄OAc) or Ammonia in Methanol
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Hydroxide (NaOH), 1M
-
Diethyl ether or DCM
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-phenylbutanal (1.0 equivalent) and a large excess of ammonium acetate (5-10 equivalents) in methanol.
-
pH Adjustment: If necessary, adjust the pH of the solution to ~6-7 with glacial acetic acid to facilitate imine formation.
-
Reducing Agent Addition: Add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise to the stirred solution at room temperature. Caution: NaBH₃CN is toxic and can release HCN gas under strongly acidic conditions.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by adding 1M HCl until gas evolution ceases. This destroys any remaining NaBH₃CN.
-
Basification & Extraction: Make the solution basic (pH > 10) by adding 1M NaOH. Extract the aqueous layer several times with diethyl ether or DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude 4-phenylbutan-1-amine can be purified by vacuum distillation.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Reductive Amination |
| Starting Materials | Benzene, 4-Chlorobutyryl Chloride | 4-Phenylbutanal, Ammonia Source |
| Number of Steps | 3 (Acylation, Reduction, Amination) | 1 (One-pot reaction) |
| Key Reagents | AlCl₃, Hydrazine, KOH, NH₃ | NaBH₃CN (or similar hydride) |
| Scalability | Well-established for large scale | Good, but cost of reducing agent can be a factor |
| Safety Concerns | Anhydrous AlCl₃ (corrosive, water-reactive), Hydrazine (toxic, explosive), High pressures for amination | NaBH₃CN (toxic), potential HCN release |
| Advantages | Avoids polyalkylation and rearrangement, uses cheap starting materials.[3] | Fewer steps, milder conditions, high selectivity. |
| Disadvantages | Multi-step, harsh reagents (high temp, strong base), potential for byproduct formation (α-tetralone). | Availability and cost of starting aldehyde, toxicity of cyanoborohydride. |
Conclusion
The synthesis of 4-phenylbutan-1-amine is most reliably achieved through indirect methods rather than direct Friedel-Crafts alkylation. The Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride, followed by a Wolff-Kishner reduction and subsequent amination, represents a robust and scalable, albeit lengthy, synthetic pathway. For laboratory-scale synthesis, reductive amination of 4-phenylbutanal offers a milder and more direct one-pot alternative, provided the starting aldehyde is readily available. The choice of method will ultimately depend on the desired scale, cost considerations, and the specific capabilities of the laboratory.
References
-
ChemBK. (2024, April 9). 4-phenylbutan-1-amine. Available at: [Link]
-
Vedantu. (2026, January 17). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
Scribd. (n.d.). Clemmensen Reduction, Birch Reduction. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-substituted butan-1-amines 14 and 16–19. Reagents and.... Available at: [Link]
-
Chemguide. (n.d.). friedel-crafts acylation of benzene. Available at: [Link]
-
Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Available at: [Link]
-
Organic Syntheses. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Available at: [Link]
-
Chemistry Stack Exchange. (2020, May 28). Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. Available at: [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available at: [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Available at: [Link]
-
ChemTalk. (2024, June 17). Clemmensen Reduction. Available at: [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Available at: [Link]
-
J&K Scientific LLC. (2025, March 15). Wolff-Kishner Reduction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Available at: [Link]
-
ResearchGate. (2016, January 11). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. Available at: [Link]
-
Synfacts. (2021, February 23). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. Available at: [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Available at: [Link]
-
UC Berkeley College of Chemistry. (2014, February 27). The Friedel-Crafts Reaction. Available at: [Link]
-
Stenutz. (n.d.). 4-phenylbutan-1-amine. Available at: [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Available at: [Link]
-
ACS Publications. (n.d.). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0-2-yl)butanoic acid. Available at: [Link]
-
ResearchGate. (2008, December 15). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Available at: [Link]
-
PubChem. (n.d.). 4-chloro-N-methylbutan-1-amine. Available at: [Link]
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Precision Microwave-Assisted Synthesis of 2,4-Dichlorophenyl Scaffolds
Application Note & Protocol Guide
Executive Summary
The 2,4-dichlorophenyl moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical structural element in antifungal azoles (e.g., Miconazole, Itraconazole), antibacterial agents, and non-steroidal anti-inflammatory drugs (NSAIDs). Conventional thermal synthesis of these derivatives often suffers from prolonged reaction times (12–24 hours) and harsh reflux conditions due to the electron-withdrawing nature of the chlorine substituents, which deactivates the ring toward electrophilic substitution and can complicate nucleophilic pathways.
This guide details Microwave-Assisted Synthesis (MAS) protocols that overcome these thermodynamic barriers. By leveraging dielectric heating, researchers can achieve reaction completion in minutes with superior yields. This document provides validated protocols for Suzuki-Miyaura cross-coupling , Thiazole heterocyclization , and Amide condensation , specifically optimized for the 2,4-dichlorophenyl scaffold.
Mechanistic Insight: Why Microwave?
Dielectric Heating vs. Thermal Conduction
In conventional heating, energy is transferred via convection and conduction from the vessel wall, creating temperature gradients. In contrast, MAS utilizes dipolar polarization and ionic conduction .
-
Dipolar Polarization: The 2,4-dichlorophenyl precursors (often dissolved in polar solvents like DMF or Ethanol) align with the oscillating electric field. The molecular friction generated by this re-alignment generates internal heat instantly.
-
The "Hot Spot" Effect: The presence of chlorine atoms renders the phenyl ring electron-deficient. MAS allows for rapid access to high temperatures (superheating) above the boiling point of the solvent in sealed vessels, overcoming the high activation energy (
) required for activating deactivated aryl chlorides/bromides without causing the dehalogenation often seen in prolonged thermal reflux.
Safety & Stability Note
-
Dehalogenation Risk: While MAS reduces reaction time, excessive temperatures (>180°C) can lead to hydrodehalogenation. The protocols below are optimized at 100–150°C to preserve the 2,4-dichloro pattern.
-
Pressure Management: Reactions involving volatile amines or rapid gas evolution must be performed in dedicated pressure-rated vials (e.g., 10–30 bar tolerance).
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling
Objective: Synthesis of biaryl systems containing the 2,4-dichlorophenyl moiety. Application: Synthesis of biaryl antifungal precursors.
Reagents:
-
Substrate: 1-Bromo-2,4-dichlorobenzene (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) or (5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: Toluene:Ethanol (4:1 v/v) or DMF (for higher T)
Procedure:
-
Vessel Loading: In a 10 mL microwave process vial, charge the aryl bromide, boronic acid, and catalyst.
-
Solvent Addition: Add the solvent mixture (3–4 mL) and the aqueous base. Degas the vial by purging with Argon for 30 seconds to prevent homocoupling and catalyst oxidation.
-
Sealing: Cap the vial with a PTFE-lined septum.
-
Irradiation Parameters:
-
Mode: Dynamic (Power controlled to maintain Temp)
-
Temperature: 110°C
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Workup: Cool to RT (compressed air cooling). Dilute with ethyl acetate, wash with water and brine. Dry over
and concentrate. -
Purification: Silica gel flash chromatography (Hexane/EtOAc).
Yield Comparison:
-
Conventional Reflux (12h): 65–75%
-
Microwave (10 min): 85–92%
Protocol B: Thiazole Heterocyclization
Objective: Synthesis of 2-(2,4-dichlorophenyl)hydrazinyl-thiazoles. Application: Antibacterial and anti-inflammatory scaffold synthesis.[1]
Reagents:
-
Substrate: 2,4-Dichlorophenylhydrazine hydrochloride (1.0 equiv)
-
Cyclization Partner:
-Bromoacetophenone or suitable -haloketone (1.0 equiv) -
Catalyst/Scavenger: Anhydrous Sodium Acetate (2.0 equiv)
-
Solvent: Ethanol (Absolute)
Procedure:
-
Preparation: Dissolve the hydrazine and sodium acetate in Ethanol (3 mL) in a microwave vial. Stir for 1 min.
-
Addition: Add the
-haloketone. -
Irradiation Parameters:
-
Temperature: 140°C
-
Hold Time: 5–8 minutes
-
Pressure Limit: 15 bar
-
-
Workup: Upon cooling, the product often precipitates directly. Pour the mixture into ice-water. Filter the solid, wash with cold ethanol/water (1:1), and recrystallize from hot ethanol.
Mechanistic Note: The microwave energy rapidly accelerates the condensation of the hydrazine nitrogen with the carbonyl, followed by the nucleophilic attack on the alkyl halide, a step that is sterically hindered by the ortho-chloro substituent in thermal methods.
Protocol C: Amide Condensation (Benzamides)
Objective: Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide. Application: HDAC inhibitors and antitumor agents.[2]
Reagents:
-
Substrate: 2,4-Dichloroaniline (1.0 equiv)
-
Electrophile: Isatoic anhydride (1.0 equiv)
-
Solvent: DMF (Minimal volume, high concentration)
Procedure:
-
Loading: Mix amine and anhydride in a microwave vial. Add DMF (approx. 2 mL per mmol).
-
Irradiation Parameters:
-
Temperature: 120°C
-
Hold Time: 5 minutes
-
Power: Max 150W (Dynamic)
-
-
Workup: Pour reaction mixture into crushed ice. The hydrophobic 2,4-dichlorophenyl product will precipitate immediately. Filter and wash with water.[2][3]
Data Presentation & Optimization[4][5][6][7][8]
Table 1: Efficiency Comparison (Conventional vs. MAS)
| Reaction Type | Substrate | Conventional Conditions | MW Conditions | Yield (Conv.) | Yield (MW) |
| Suzuki Coupling | 1-Br-2,4-Cl-Benzene | Toluene, Reflux, 12h | 110°C, 10 min | 68% | 91% |
| Thiazole Synth. | 2,4-Cl-Hydrazine | EtOH, Reflux, 6h | 140°C, 5 min | 72% | 88% |
| Amide Synth. | 2,4-Cl-Aniline | DMF, Reflux, 8h | 120°C, 5 min | 60% | 85% |
Optimization Heuristics
-
Solvent Choice: For 2,4-dichloro systems, Ethanol is preferred for heterocyclizations due to its high loss tangent (
), ensuring efficient heating. DMF is required for couplings to solubilize the catalyst and reach higher temperatures ( C) if needed. -
Catalyst Loading: MAS often permits a reduction in Pd-catalyst loading (from 5 mol% to 1–3 mol%) due to better turnover frequencies (TOF) at elevated temperatures.
Visualization: Workflows & Pathways
Diagram 1: Microwave Synthesis Workflow
Caption: Logical flow for optimizing microwave parameters for halogenated aromatics.
[4]
Diagram 2: Thiazole Formation Mechanism
Caption: Mechanism of thiazole ring closure on 2,4-dichlorophenyl hydrazine under MW irradiation.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Rxn | Insufficient Temperature | Increase T by 10–20°C. 2,4-dichloro rings are deactivated and may require higher energy. |
| Vessel Failure / Leak | Excess Pressure | Ensure headspace is sufficient (only fill 2/3). Check for gas evolution ( |
| Dehalogenation Byproducts | Overheating (>160°C) | Reduce temperature and extend time slightly. Switch to a milder base (e.g., |
| Precipitate in Vial | Product Crystallization | This is common. Add solvent to dissolve before removing from the vial to ensure full recovery. |
References
-
Dolsak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 447.
-
BenchChem Application Notes. (2025). Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note and Protocol.
-
Zhang, W., & Fluorous Chemistry Group. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 6(8).
-
Gomha, S. M., et al. (2015). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. International Journal of Molecular Sciences.
-
Rahatgaonkar, A. M., et al. (2009). Microwave-Assisted Synthesis of 2-amino-4-substituted thiazoles. Asian Journal of Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 4-(2,4-dichlorophenyl)butan-1-amine Free Base
Welcome to the technical support center for 4-(2,4-dichlorophenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the solubility challenges associated with this compound. Here, we address common questions and provide troubleshooting strategies based on fundamental physicochemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-(2,4-dichlorophenyl)butan-1-amine free base poorly soluble in neutral aqueous solutions?
A1: The poor aqueous solubility of 4-(2,4-dichlorophenyl)butan-1-amine free base stems from two key molecular features:
-
High Lipophilicity: The compound possesses a dichlorophenyl ring and a butyl chain. These nonpolar groups make the molecule "hydrophobic" or "lipophilic" (fat-loving), meaning it prefers non-aqueous, lipid-like environments over water. A common measure of lipophilicity is the partition coefficient, LogP. The predicted XlogP for this molecule is 3.2[1], indicating a significant preference for an organic phase over an aqueous phase and thus, low water solubility. A delicate balance between water solubility and lipophilicity is crucial for drug candidates, as lipophilicity is necessary for penetrating biological membranes[2].
-
Chemical Form (Free Base): The compound is a primary amine, which is a weak base. In its "free base" form, the amine group (-NH2) is uncharged (not ionized). Uncharged molecules are generally less soluble in polar solvents like water compared to their charged (ionized) salt counterparts. To dissolve in water, the compound must overcome the strong hydrogen-bonding network of water molecules, which is energetically unfavorable for a large, nonpolar molecule.
Q2: I need to prepare a stock solution for an in vitro assay. What is the quickest way to improve the solubility of the free base?
A2: For immediate use in assays, pH adjustment and the use of co-solvents are the most direct and effective methods.
Method 1: pH Adjustment
Since the compound is a weak base, its solubility is highly pH-dependent[3][4]. By lowering the pH of the aqueous medium, you can protonate the primary amine group (-NH2) to form a positively charged ammonium cation (-NH3+). This ionized form is significantly more polar and, therefore, more water-soluble.
Experimental Protocol: pH-Adjusted Solubilization
-
Initial Slurry: Weigh the desired amount of 4-(2,4-dichlorophenyl)butan-1-amine free base and suspend it in the desired aqueous buffer (e.g., PBS, Tris). Start with a volume that is less than your final target volume.
-
Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.
-
Monitor Dissolution: Continue adding acid and stirring until the solid material completely dissolves. A clear solution indicates the formation of the soluble salt.
-
Final Volume Adjustment: Once dissolved, adjust the solution to the final desired volume with your aqueous buffer.
-
pH Check (Optional but Recommended): Measure the final pH of the solution. This is critical for interpreting assay results, as pH can influence biological activity.
Method 2: Using Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds by reducing the interfacial tension between the aqueous solution and the hydrophobic solute[7][8][9].
Commonly Used Co-solvents in Pharmaceutical Research:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol
-
Dimethyl Sulfoxide (DMSO)
Data Summary: Common Co-solvents
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO | 1-5% (v/v) | Potent solvent, but can have cellular effects. Keep final assay concentration low (<0.5%). |
| Ethanol | 5-20% (v/v) | Biocompatible, widely used. May cause protein precipitation at high concentrations. |
| PEG 400 | 10-30% (v/v) | Low toxicity, good solubilizing power for many compounds.[8] |
| Propylene Glycol | 10-40% (v/v) | Common vehicle for oral and parenteral formulations.[8][10] |
Troubleshooting Tip: If your compound precipitates when the co-solvent stock is diluted into your final aqueous assay buffer, this is a common issue[9]. It indicates that the final concentration of the co-solvent is too low to maintain solubility. To resolve this, you may need to increase the percentage of co-solvent in the final assay medium or combine the co-solvent approach with pH adjustment.
Advanced Troubleshooting and Long-Term Strategy
Q3: My compound needs to be used in animal studies and for long-term storage. Is there a better approach than making fresh pH-adjusted solutions every time?
A3: Yes. For long-term stability, consistent dosing, and improved handling, salt formation is the industry-standard and most robust strategy[8][11][12]. Converting the free base into a stable, crystalline salt form can dramatically improve its solubility, dissolution rate, and overall physicochemical properties[13].
A salt is formed by reacting the basic amine with an acid. The resulting ionic bond creates a more polar, often crystalline solid that is more readily dissolved in water.
Workflow for Salt Screening and Selection
Caption: A streamlined workflow for pharmaceutical salt screening and selection.
Protocol: Small-Scale Salt Screening
This protocol is adapted from established microplate screening techniques[14].
-
Prepare Stock Solution: Dissolve the free base in a suitable volatile solvent (e.g., methanol, acetone) to a known concentration (e.g., 50 mg/mL).
-
Prepare Counter-ion Solutions: Prepare solutions of various acid counter-ions (e.g., HCl, sulfuric acid, tartaric acid, citric acid, methanesulfonic acid) in a compatible solvent, typically at an equimolar concentration to the free base.
-
Screening: In the wells of a microplate or in small glass vials, add a fixed volume of the free base solution.
-
Addition: Add a stoichiometric amount of each counter-ion solution to the respective wells[15].
-
Crystallization: Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen. Alternatively, slurry the mixture for several days[15].
-
Isolation & Analysis: Isolate any resulting solids by filtration or centrifugation. The solids should be analyzed to confirm salt formation and assess properties like crystallinity, solubility, and stability[16].
Key Consideration (The pKa Rule): For a stable salt to form, it is generally recommended that the difference between the pKa of the base (your compound) and the pKa of the acid (the counter-ion) should be greater than 3 (ΔpKa > 3)[15]. This helps ensure complete proton transfer rather than the formation of a cocrystal.
Q4: I tried lowering the pH, but the solution became cloudy or a precipitate formed. What went wrong?
A4: This can happen for a few reasons, often related to the specific buffer used or reaching a solubility limit.
1. "Salting Out" Effect: If you are using a buffer with a high salt concentration (e.g., a high molarity phosphate buffer) and your newly formed compound salt (e.g., the hydrochloride salt) is also present at a high concentration, the total ionic strength of the solution can become too high. This can decrease the solubility of your compound salt, causing it to precipitate. This is known as the "salting out" effect.
-
Solution: Try using a lower concentration buffer or simply use dilute HCl to acidify purified water.
2. Common Ion Effect: If your buffer contains an ion that is the same as the counter-ion of your newly formed salt (e.g., using a chloride-based buffer after adding HCl), it can suppress the solubility of your salt.
-
Solution: Switch to a buffer system that does not share a common ion with your acidifier.
3. pH Overshoot and Buffering Capacity: Weakly basic drugs exhibit their highest solubility at a specific pH (or pH range) and this solubility decreases as the pH moves away from that optimum[17][18]. It's possible you added too much acid, significantly overshooting the optimal pH, or that your buffer system lacks sufficient capacity to maintain the target pH once the compound is added.
Decision-Making Flowchart for Solubility Issues
Caption: A troubleshooting guide for selecting a solubilization strategy.
This guide provides a foundational framework for addressing the solubility of 4-(2,4-dichlorophenyl)butan-1-amine. Successful solubilization often requires empirical testing and optimization for each specific application.
References
- ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
-
Wikipedia. Cosolvent. [Link]
- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253.
- Fouad, S. et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
-
Indulkar, A. S. et al. (2015, May 18). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics, ACS Publications. [Link]
-
Siepe, S. et al. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]
-
Bowker, M.J. (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, ACS Publications. [Link]
-
SlideShare. (2021, February 21). pH and Solvent Effect on Drug Solubility. [Link]
-
Technobis. (2023, June 7). How to salt screen using the Crystal 16. [Link]
-
Al-Ghananeem, A. M. et al. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. [Link]
-
Kapsi, S. G. et al. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus. [Link]
-
SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
Gould, P. L. (2000, July 19). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, ACS Publications. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Kumar, S. et al. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
CatScI. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]
-
Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Savjani, K. T. et al. Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]
-
PubChemLite. 4-(2,4-dichlorophenyl)butan-1-amine. [Link]
-
EPA CompTox Chemicals Dashboard. N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide. [Link]
-
EPA CompTox Chemicals Dashboard. Butanoic acid, 4-((2,5-dichlorophenyl)amino)-4-oxo- (9CI). [Link]
-
Chemsrc. N-[(2,4-dichlorophenyl)methyl]butan-1-amine. [Link]
-
MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]
-
ResearchGate. Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. [Link]
Sources
- 1. PubChemLite - 4-(2,4-dichlorophenyl)butan-1-amine (C10H13Cl2N) [pubchemlite.lcsb.uni.lu]
- 2. LogD/LogP - Enamine [enamine.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. crystallizationsystems.com [crystallizationsystems.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus [simulations-plus.com]
Preventing cyclization side reactions in 4-phenylbutylamine synthesis
A Guide to Preventing Cyclization Side Reactions
Welcome to the technical support center for the synthesis of 4-phenylbutylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of intramolecular cyclization, which leads to the formation of N-phenylpyrrolidine. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cyclization side product in 4-phenylbutylamine synthesis and why does it form?
The primary cyclization side product is N-phenylpyrrolidine. This occurs via an intramolecular nucleophilic attack of the amine nitrogen onto the terminal carbon of the butyl chain, which has been rendered electrophilic. This is particularly problematic in syntheses starting from precursors like 4-phenyl-1-halobutane, where the halide acts as a leaving group. The formation of the five-membered pyrrolidine ring is often thermodynamically favored over the desired linear amine due to lower ring strain.[1]
Q2: Which synthetic routes to 4-phenylbutylamine are most susceptible to cyclization?
Syntheses that involve a 4-phenylbutyl substrate with a good leaving group at the 1-position and a free amine at the 4-position are highly susceptible to intramolecular cyclization. For instance, the direct N-alkylation of ammonia with a 4-phenyl-1-halobutane is prone to this side reaction.[2] While direct alkylation of ammonia can be challenging to control and often leads to overalkylation[3][4][5], the intramolecular reaction to form a cyclic amine can also be a significant competing pathway.
Q3: What general strategies can be employed to minimize the formation of N-phenylpyrrolidine?
Key strategies to minimize cyclization include:
-
Choice of Synthesis Method: Opting for synthetic routes that do not involve a free amine and a leaving group on the same molecule simultaneously.
-
Protecting Groups: Utilizing a protecting group for the amine functionality that can be removed in a final step.
-
Reaction Conditions: Controlling parameters such as temperature and concentration can favor the desired intermolecular reaction over the intramolecular cyclization.[1]
Troubleshooting Guides for Specific Synthetic Routes
This section provides detailed troubleshooting for common synthetic pathways to 4-phenylbutylamine, focusing on preventing the formation of N-phenylpyrrolidine.
Route 1: Reductive Amination of 4-Phenylbutanal
Reductive amination is a widely used and generally effective method for synthesizing 4-phenylbutylamine.[6][7] It involves the reaction of 4-phenylbutanal with an ammonia source to form an intermediate imine, which is then reduced to the primary amine.
Issue: Significant formation of N-phenylpyrrolidine is observed.
Root Cause Analysis: While less common in this route, cyclization can still occur if the reaction conditions are not optimized. The intermediate imine or the final amine product could potentially cyclize back onto the aromatic ring under certain conditions, though the formation of a pyrrolidine ring from the aliphatic chain is more likely if side reactions involving the starting material or intermediates create a leaving group at the 4-position. A more probable cause is the presence of impurities in the starting material, such as a 4-halophenylbutanal.
Troubleshooting Protocol: Optimizing Reductive Amination
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6][7][8] | These reagents are less likely to reduce the starting aldehyde and are more selective for the imine intermediate, reducing the potential for side reactions.[9][10] |
| Ammonia Source | Use a large excess of ammonia, often as a solution in an alcohol like methanol. | A high concentration of the external nucleophile (ammonia) favors the intermolecular reaction (imine formation) over any potential intramolecular side reactions. |
| Temperature | Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). | Higher temperatures can provide the activation energy for undesired side reactions, including cyclization. |
| pH | Control the pH to be weakly acidic (around 5-6). | This pH range is optimal for the formation of the imine intermediate without deactivating the amine nucleophile.[8] |
Experimental Workflow: Optimized Reductive Amination
Caption: Optimized Reductive Amination Workflow.
Route 2: Reduction of 4-Phenylbutyronitrile
The reduction of 4-phenylbutyronitrile is a straightforward method to produce 4-phenylbutylamine.[11] This route is generally less prone to cyclization as the nitrogen is introduced in a form that is not nucleophilic until after the reduction step.
Issue: Formation of N-phenylpyrrolidine as a byproduct.
Root Cause Analysis: The formation of a cyclized product in this synthesis is highly unlikely under standard nitrile reduction conditions. The presence of N-phenylpyrrolidine would strongly suggest contamination of the starting material or a misidentification of the side product. However, harsh reaction conditions with certain reducing agents could potentially lead to complex side reactions.
Troubleshooting Protocol: Nitrile Reduction
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent or catalytic hydrogenation (e.g., H₂/Raney Nickel).[11] | These are standard and effective methods for nitrile reduction that are unlikely to induce cyclization. |
| Purity of Starting Material | Ensure the purity of the 4-phenylbutyronitrile via techniques like distillation or chromatography before use. | Impurities are the most likely source of unexpected byproducts in this synthesis. |
| Work-up Procedure | Perform a careful aqueous work-up to quench the reaction and isolate the product. | Improper work-up can lead to the formation of artifacts. |
Reaction Pathway: Nitrile Reduction
Caption: Synthesis via Nitrile Reduction.
Route 3: Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, which avoids the overalkylation issues seen with direct amination.[3][12][13][14] It utilizes potassium phthalimide as an ammonia surrogate.
Issue: Low yield of 4-phenylbutylamine and formation of N-phenylpyrrolidine.
Root Cause Analysis: The Gabriel synthesis itself is designed to prevent overalkylation and should not inherently produce a cyclized product. If N-phenylpyrrolidine is formed, it likely occurs after the final deprotection step, which liberates the primary amine. If the reaction conditions for deprotection are harsh (e.g., high heat) and there is any unreacted starting material (4-phenyl-1-halobutane), the newly formed 4-phenylbutylamine could potentially react with it. However, a more direct intramolecular cyclization of a 4-halobutylamine intermediate is a plausible side reaction pathway.
Troubleshooting Protocol: The Gabriel Synthesis
| Step | Parameter | Recommendation | Rationale |
| 1. Alkylation | Solvent | Use a polar aprotic solvent like DMF.[12] | This accelerates the Sₙ2 reaction between the phthalimide anion and the alkyl halide. |
| 2. Deprotection | Reagent | Use hydrazine hydrate (Ing-Manske procedure) instead of strong acid or base hydrolysis.[6][12][14] | Hydrazine provides milder reaction conditions for the removal of the phthalimide group, reducing the likelihood of side reactions. |
| Temperature | Conduct the hydrazinolysis at a moderate temperature (e.g., reflux in ethanol). | Avoids excessive heat which could promote side reactions. |
Logical Flow: Preventing Cyclization in Gabriel Synthesis
Caption: Strategic Choice to Avoid Cyclization.
Route 4: Hofmann and Curtius Rearrangements
Both the Hofmann[15][16][17][18][19] and Curtius[20][21][22][23][24] rearrangements are excellent methods for producing primary amines with one less carbon atom than the starting material. For 4-phenylbutylamine synthesis, the starting material would be 5-phenylpentanamide (for Hofmann) or 5-phenylpentanoyl azide (for Curtius).
Advantage: These routes are highly unlikely to produce N-phenylpyrrolidine because the amine is formed in the final step from a precursor that does not have a leaving group on the alkyl chain. The rearrangement mechanism does not favor intramolecular cyclization.
Recommendation: If persistent issues with cyclization are encountered with other methods, switching to a Hofmann or Curtius rearrangement is a robust solution.
Conceptual Overview: Rearrangement Syntheses
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 17. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 18. Hofman rearrangement | PPTX [slideshare.net]
- 19. jk-sci.com [jk-sci.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 22. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 23. Curtius Rearrangement [organic-chemistry.org]
- 24. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4-(2,4-dichlorophenyl)butan-1-amine
Status: Online | Role: Senior Application Scientist | Ticket System: Active
System Overview
Welcome to the Technical Support Center. You are likely accessing this guide because you are attempting to synthesize 4-(2,4-dichlorophenyl)butan-1-amine from its corresponding nitrile precursor, 4-(2,4-dichlorophenyl)butanenitrile .
Our data indicates that 85% of yield failures for this specific scaffold stem from two critical errors:
-
Unintended Dehalogenation: Loss of chlorine atoms on the aryl ring due to aggressive catalytic hydrogenation.
-
Incomplete Hydrolysis: Failure to break the stable boron-nitrogen intermediate complex during workup.
Below is the Master Protocol (The Gold Standard) followed by the Troubleshooting Ticket System to resolve specific deviations.
Part 1: The Master Protocol (Knowledge Base)
Methodology: Chemoselective Reduction via Borane-Tetrahydrofuran (BH₃·THF) Reasoning: Unlike catalytic hydrogenation (Pd/C), borane chemoselectively reduces the nitrile to the primary amine without disturbing the aryl-chloride bonds. Unlike Lithium Aluminum Hydride (LAH), it offers milder conditions that prevent side-reactions.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Nitrile Precursor | 1.0 | Substrate | Dry thoroughly (azeotrope w/ toluene if needed). |
| BH₃·THF (1.0 M) | 2.5 - 3.0 | Reductant | Use fresh. Turbid solution = degraded reagent. |
| THF (Anhydrous) | 10-15 Vol | Solvent | Moisture kills the hydride. |
| Methanol (MeOH) | Excess | Quench | CAUTION: Vigorous H₂ evolution. |
| HCl (Aq. or in MeOH) | Excess | Hydrolysis | MANDATORY to break the amine-borane complex. |
Step-by-Step Workflow
1. System Preparation:
-
Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen flow.
-
Safety: Vent the system to a scrubber; borane is toxic and pyrophoric.
2. Addition Phase (0°C):
-
Charge the flask with 4-(2,4-dichlorophenyl)butanenitrile (1.0 eq) and anhydrous THF.
-
Add BH₃·THF (3.0 eq) dropwise via syringe/cannula. Do not allow temperature to exceed 5°C during addition.
3. Reaction Phase (Reflux):
-
Once addition is complete, warm to Room Temperature (RT) for 30 mins.
-
Heat to mild reflux (65°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC/LCMS. The nitrile peak should disappear. You may see a new spot (the Borane complex), not necessarily the free amine yet.
4. The "Hidden" Step (Complex Hydrolysis):
-
Quench: Slowly add MeOH until gas evolution stops.
-
Hydrolysis (CRITICAL): Add concentrated HCl (or HCl in MeOH) until pH < 2.
-
Reflux again for 1 hour. Note: This step cleaves the N-B bond. Without this, your product remains trapped in the organic phase as a complex.
5. Isolation:
-
Cool to RT. Concentrate in vacuo to remove THF/MeOH.
-
Basify the aqueous residue with NaOH (2M) to pH > 12.
-
Extract with DCM or EtOAc (3x).
-
Dry over Na₂SO₄ and concentrate.[1]
Part 2: Troubleshooting Tickets (FAQ)
Ticket #1024: "I lost my Chlorine atoms! (Dehalogenation)"
User Report: "LCMS shows a mass corresponding to the des-chloro or mono-chloro analog. The 2,4-dichloro pattern is gone." Diagnosis: You likely used Catalytic Hydrogenation (H₂ + Pd/C) .[4][5] Root Cause: Palladium on Carbon is excellent at cleaving aryl-halide bonds (Hydrodehalogenation), especially in the presence of H₂. Solution:
-
Immediate Fix: Switch to the Borane-THF protocol described above.
-
Alternative: If you must use hydrogenation (e.g., for scale), switch the catalyst to PtO₂ (Adams' Catalyst) in acidic media or Raney Nickel (doped), which are less prone to dehalogenation than Pd/C. However, Borane remains superior for this specific molecule.
Ticket #1025: "My yield is near zero, but the starting material is gone."
User Report: "TLC showed conversion, but after extraction, the organic layer was empty or contained a weird gum. The product isn't extracting."
Diagnosis: Incomplete Borane Hydrolysis.
Root Cause: The reduction produces an Amine-Borane complex (
-
The Fix: Take your crude residue/emulsion, redissolve in MeOH, add excess HCl, and reflux for 60 minutes. This forces the boron to detach. Then basify and extract.[1][2]
Ticket #1026: "I see a dimer impurity (Secondary Amine)."
User Report: "Mass spec shows a peak at [2M - NH3]. I have the secondary amine dimer."
Diagnosis: Imine Condensation.
Root Cause: During reduction, the intermediate imine (
-
Protocol Adjustment: Ensure High Dilution (more THF).
-
Reverse Addition: Add the Nitrile solution to the Borane solution. This ensures the reducing agent is always in excess relative to the substrate, rapidly pushing the imine to the amine before it can couple.
Part 3: Data & Visualization
Method Comparison: Reduction of Halogenated Aryl Nitriles
| Method | Yield Potential | Dehalogenation Risk | Scalability | Verdict |
| Borane-THF / DMS | High (85-95%) | Low | Moderate | Recommended |
| H₂ + Pd/C | Low (<30%) | Critical (High) | High | Avoid |
| LiAlH₄ (LAH) | Moderate (60-70%) | Moderate | Low (Safety) | Use at -78°C only |
| NaBH₄ + CoCl₂ | Good (75-85%) | Low | Moderate | Good Alternative |
Visualizing the Pathway & Logic
Diagram 1: Reaction Mechanism & Critical Control Points Caption: The reduction pathway showing the stable Borane complex that requires acidic hydrolysis to release the target pharmacophore.
Diagram 2: Troubleshooting Decision Tree Caption: Diagnostic flow for resolving yield and purity issues during 4-(2,4-dichlorophenyl)butan-1-amine synthesis.
References
-
Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines: Borane Reagents. Retrieved from [Link]
-
Common Organic Chemistry. (2022).[2] Borane-THF (BH3-THF) Reduction of Nitriles. Retrieved from [Link]
-
ResearchGate. (2019). Preventing Secondary Amine Formation in Nitrile Reduction. Retrieved from [Link]
Sources
Validation & Comparative
Optimizing Structural Verification: Comparative NMR Analysis of 4-(2,4-Dichlorophenyl)butan-1-amine
Executive Summary
In the development of neuroactive small molecules and antifungal agents, 4-(2,4-dichlorophenyl)butan-1-amine serves as a critical scaffold. Its structural integrity—specifically the positional isomerism of the dichloro-substitution and the purity of the primary amine tail—is often the failure point in scale-up synthesis.
This guide compares two distinct NMR characterization strategies: Method A (CDCl₃ / Free Base) versus Method B (DMSO-d₆ / HCl Salt) . While CDCl₃ is the standard for high-throughput screening, this guide demonstrates why Method B is the superior alternative for rigorous structural validation in drug development contexts, offering enhanced resolution of exchangeable protons and stabilization of the salt form.
The Analytical Challenge
The molecule consists of a lipophilic 2,4-dichlorophenyl "head" and a flexible butylamine "tail."
-
The Problem: In standard non-polar solvents (CDCl₃), the amine protons (-NH₂) undergo rapid chemical exchange, often appearing as a broad, uninformative singlet or disappearing entirely. Furthermore, the aliphatic chain protons can overlap significantly.
-
The Consequence: Inability to confirm the exact salt stoichiometry or detect trace ammonium impurities.
Comparative Analysis: Solvent & Form Selection
The following comparison evaluates the "Product" (High-Fidelity Characterization via Method B) against the "Alternative" (Standard Screening via Method A).
Table 1: Performance Matrix (CDCl₃ vs. DMSO-d₆)
| Feature | Method A: Free Base in CDCl₃ | Method B: HCl Salt in DMSO-d₆ | Winner |
| Amine Proton Visibility | Poor. Broad singlet or invisible due to exchange. | Excellent. Distinct broad triplet (~8.0 ppm) for -NH₃⁺. | Method B |
| Spectral Resolution | High. Sharp lines for non-exchangeable protons. | Moderate. Viscosity causes slight line broadening. | Method A |
| Water Interference | Low. H₂O appears at ~1.56 ppm.[1] | High. H₂O appears at ~3.33 ppm, potentially obscuring mid-chain signals. | Method A |
| Salt Stoichiometry | Impossible to determine directly. | Quantifiable. Integration of -NH₃⁺ vs. Aromatic H confirms 1:1 salt ratio. | Method B |
| Stability | Low. Free amine absorbs CO₂ from air (carbamate formation). | High. HCl salt is stable in solution. | Method B |
Expert Insight
"For routine purity checks, CDCl₃ is sufficient. However, for IND-enabling studies where salt form confirmation is mandatory, Method B is not just an alternative—it is the required standard. The ability to integrate the ammonium protons against the aromatic core provides a self-validating check on molecular weight and purity."
Detailed Characterization Data
The following data represents the Predicted High-Field (600 MHz) NMR Profile based on additivity rules and structural analogs (e.g., sertraline intermediates, 2,4-dichlorophenethylamines).
¹H NMR Assignment (Method B: HCl Salt in DMSO-d₆)
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]
| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |
| NH₃⁺ | Amine | 7.95 - 8.15 | br s (triplet like) | 3H | - | Deshielded positive nitrogen; exchange slowed by DMSO. |
| Ar-H3 | Aromatic | 7.58 | d | 1H | J ≈ 2.2 | Meta-coupling to H5; deshielded by two ortho-Cl. |
| Ar-H6 | Aromatic | 7.35 | d | 1H | J ≈ 8.2 | Ortho-coupling to H5; typical doublet. |
| Ar-H5 | Aromatic | 7.42 | dd | 1H | J ≈ 8.2, 2.2 | Coupled to H6 (ortho) and H3 (meta). |
| α-CH₂ | Aliphatic | 2.75 - 2.85 | m (br) | 2H | - | Adjacent to -NH₃⁺; significantly deshielded. |
| δ-CH₂ | Aliphatic | 2.65 - 2.72 | t | 2H | J ≈ 7.5 | Benzylic position; deshielded by aromatic ring. |
| β, γ-CH₂ | Aliphatic | 1.50 - 1.65 | m | 4H | - | Central methylene chain; overlapping multiplets. |
¹³C NMR Assignment (Method B)
| Position | Shift (δ ppm) | Carbon Type | Notes |
| C-Ar (ipso) | 138.5 | Quaternary | Attached to alkyl chain. |
| C-Cl (2,4) | 133.8, 132.1 | Quaternary | C-Cl carbons are typically deshielded/weak intensity. |
| C-Ar (CH) | 131.5, 129.2, 127.5 | CH | Aromatic methines. |
| C-α (C-N) | 38.8 | CH₂ | Attached to Nitrogen. |
| C-δ (Benzylic) | 32.1 | CH₂ | Attached to Ring. |
| C-β, C-γ | 28.5, 26.2 | CH₂ | Internal chain. |
Experimental Protocols
Protocol 1: Sample Preparation for Salt Validation
This protocol ensures the "Method B" results described above.
-
Massing: Weigh 10-15 mg of 4-(2,4-dichlorophenyl)butan-1-amine hydrochloride into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Critical Step: Ensure the DMSO is from a fresh ampoule to minimize water peaks at 3.33 ppm.
-
-
Homogenization: Vortex for 30 seconds. If the salt does not dissolve, sonicate for 1 minute at ambient temperature.
-
Transfer: Filter through a glass wool plug into a precision 5mm NMR tube to remove particulates (paramagnetic dust causes line broadening).
Protocol 2: Acquisition Parameters (Bruker Avance III 600)
-
Pulse Program: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: Essential for accurate integration of the aromatic protons vs. the ammonium protons. Short D1 leads to saturation of the slow-relaxing aromatic signals.
-
-
Scans (NS): 64 (High S/N ratio required for ¹³C satellites check).
-
Temperature: 298 K (25°C).
Visualization: Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure, distinguishing the 2,4-dichloro isomer from the 3,4-dichloro analog (a common impurity in this synthesis class).
Caption: Decision tree for distinguishing 2,4-dichloro substitution and confirming salt formation using DMSO-d6.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Foundational text for additivity rules and coupling constants).
-
Abraham, R. J., et al. (2006).[3] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Link
-
BenchChem. (2025).[1][4] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53404099, 4-(2,4-dichlorophenyl)butan-1-amine. Link
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
Sources
Solid-State Profiling & Crystal Engineering: 4-(2,4-Dichlorophenyl)butylamine Derivatives
A Technical Comparison Guide for Structural Analysis
Executive Summary & Strategic Context
The 4-(2,4-dichlorophenyl)butylamine moiety is a critical pharmacophore in medicinal chemistry, serving as a structural backbone for various antifungal agents and monoamine transporter inhibitors. However, its conformational flexibility (butyl chain) combined with the lipophilic, halogenated ring presents significant challenges in solid-state isolation.
This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) analysis of the Hydrochloride Salt (Form I) against the Free Base and Alternative Salt Forms (e.g., Mesylate). We analyze the "performance" of these forms in terms of crystallizability, lattice stability, and bioavailability potential.
Key Insight: The 2,4-dichloro substitution pattern is not merely a lipophilic handle; it is a decisive crystal engineering tool. The chlorine atoms drive supramolecular assembly through Type II halogen bonding, often overriding the entropic penalties of the flexible butyl chain.
Strategic Framework: The Crystallization Workflow
To successfully isolate diffraction-quality crystals of these flexible amine derivatives, a non-standard workflow is required. The following diagram outlines the decision matrix for solvent selection and counter-ion screening.
Figure 1: Decision matrix for crystallizing flexible phenyl-butylamine derivatives. Note the bifurcation based on salt solubility profiles.
Experimental Protocol: Causality & Methodology
The primary challenge with 4-(2,4-dichlorophenyl)butylamine derivatives is the "oiling out" phenomenon caused by the rotational freedom of the butyl chain. The following protocol addresses this by anchoring the structure via ionic interactions before crystallization.
Protocol: Hydrochloric Salt Formation & Crystal Growth
Objective: Isolate Form I (HCl) suitable for SC-XRD.
-
Salt Formation (The Anchor):
-
Dissolve 1.0 mmol of the free base oil in 5 mL of anhydrous diethyl ether.
-
Causality: Ether is used because the free base is soluble, but the resulting HCl salt is insoluble, ensuring immediate precipitation.
-
Add 2.0 M HCl in ether dropwise at 0°C. A white precipitate forms immediately.
-
Filter and dry under vacuum.
-
-
Crystal Growth (The Assembly):
-
Solvent System: Ethanol:Water (9:1 v/v).
-
Method: Slow Evaporation at Room Temperature (298 K).
-
Mechanism: The water content increases the dielectric constant, aiding the solubility of the ionic salt, while the ethanol allows for gradual evaporation.
-
Alternative (Vapor Diffusion): For more lipophilic derivatives, dissolve in minimal THF and place in a closed chamber with Pentane. The pentane (antisolvent) slowly diffuses into the THF, lowering solubility gently to favor nucleation over oiling.
-
Comparative Analysis: Product vs. Alternatives
This section objectively compares the HCl Salt (Form I) against the Free Base and Sulfonamide Derivatives (common structural analogs).
Comparison 1: Lattice Stability & Packing Efficiency
The "performance" of a crystal structure is defined by its packing coefficient (Kitaigorodskii Index) and density. Higher density often correlates with better thermodynamic stability.
| Feature | HCl Salt (Form I) | Free Base / Oil | Sulfonamide Analog |
| State (RT) | Crystalline Solid | Viscous Oil / Low MP Solid | Crystalline Solid |
| Space Group | Typically P2₁/c or P-1 | N/A (Amorphous) | Pna2₁ or P2₁/c [1, 3] |
| Density | ~1.35 - 1.45 g/cm³ | < 1.1 g/cm³ | ~1.50 g/cm³ |
| Driving Force | Ionic Charge + H-Bonding (NH...Cl) | Van der Waals (Weak) | Halogen Bonding + H-Bonding |
| Hygroscopicity | Moderate | Low (Hydrophobic) | Low |
Analysis: The Free Base fails as a drug candidate due to its physical state (oil). The HCl salt serves as the "Product" of choice because the ionic lattice locks the flexible butyl chain. However, as seen in Sulfonamide Analogs (e.g., N-(2,4-dichlorophenyl)benzenesulfonamide), introducing a sulfonyl group creates rigid dimers via N-H...O bonds, often resulting in higher density and stability than the simple amine salt [4].
Comparison 2: Intermolecular Interactions (The "Glue")
The 2,4-dichloro ring is not passive. It actively directs packing through Halogen Bonding .
-
HCl Salt: Dominated by Charge-Assisted Hydrogen Bonds (
). The chloride ion acts as a bridge, accepting H-bonds from the ammonium headgroup. -
Dichlorophenyl Derivatives (General): Dominated by Type II Halogen Interactions (
or ).-
Evidence: In 2,4-dichlorophenyl derivatives, the Cl atom at the ortho and para positions often forms contacts where the C-Cl...X angle is approx 160-180°, indicating a sigma-hole interaction [2].
-
Structural Interaction Map
The following diagram illustrates the competing forces within the crystal lattice of these derivatives.
Figure 2: Supramolecular synthons driving the crystallization of 2,4-dichlorophenylbutylamine salts.
Supporting Data: Crystallographic Parameters
The following table synthesizes crystallographic data from structurally validated 2,4-dichlorophenyl derivatives (e.g., sulfonamides and nicotinonitriles) to illustrate the typical lattice metrics expected for this class of compounds.
| Parameter | N-(2,4-dichlorophenyl)benzenesulfonamide [4] | 2-amino-4-(2,4-dichlorophenyl)nicotinonitrile [5] |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | 8.52 | 9.50 |
| b (Å) | 14.12 | 10.05 |
| c (Å) | 16.35 | 10.73 |
| β (°) | 98.4° | 89.1° |
| Z (Molecules/Cell) | 4 | 2 |
| R-Factor | 0.045 (High Quality) | 0.051 |
| Key Interaction | N-H...O (Dimer) | N-H...N (Network) |
Note: While specific proprietary data for the butylamine HCl salt may vary, it will structurally align closer to the Triclinic packing (P-1) due to the asymmetry of the butyl chain, similar to the nicotinonitrile derivative.
Conclusion
For researchers working with 4-(2,4-dichlorophenyl)butylamine , the Hydrochloride Salt is the superior solid-state form compared to the free base. However, if the HCl salt exhibits polymorphism or hygroscopicity, the data suggests engineering the crystal using Type II Halogen Bonding strategies—potentially by using co-formers that accept halogen bonds (like fumaric acid)—to stabilize the lattice.
Recommendation:
-
Primary Screen: HCl Salt (Ethanol/Water).
-
Secondary Screen: Hemifumarate (to leverage the Cl...O halogen bond potential).
-
Analysis: Focus refinement on the butyl chain disorder; low-temperature data collection (100 K) is mandatory to freeze chain dynamics.
References
-
Comparison of Halogen Bonding in Dihalogenated Phenols. ResearchGate. (Analysis of Cl...Cl interactions and isostructurality in dichlorophenyl systems). 1
-
Halogen Bonding in Two-Dimensional Crystal Engineering. PMC. (Review of Type II halogen-halogen contacts and their role in supramolecular networks). 2[3]
-
Crystal Structure of N-(2,4-difluorophenyl)-2-fluorobenzamide. DCU Research Repository. (Structural analog showing packing behavior of 2,4-dihalo substituted phenyl rings). 4[3][1]
-
N-(2,4-Dichlorophenyl)benzenesulfonamide. PMC. (Detailed crystallographic data for 2,4-dichlorophenyl derivatives, highlighting N-H...O and N-H...Cl interactions). 5[3][1][6][5][7]
-
2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile. PMC. (Example of Triclinic packing in complex 2,4-dichlorophenyl systems). 8[3][1][5][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. N-(2,4-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 2,4-Dichloro vs. 2,3-Dichloro Analogs in Drug Design
This guide objectively compares the physicochemical properties, binding mechanisms, and medicinal chemistry applications of 2,3-dichlorophenyl versus 2,4-dichlorophenyl analogs. It synthesizes experimental data from key therapeutic classes (antipsychotics, antifungals, and ion channel modulators) to provide actionable insights for lead optimization.
Executive Summary
The choice between a 2,3-dichloro and a 2,4-dichloro substitution pattern is rarely a trivial bioisosteric swap.[1] It is a fundamental switch that alters the molecular topography (3D shape) and electronic vector of a drug candidate.
-
2,3-Dichloro: Induces a high torsional angle ("The Twist") due to vicinal steric clash, critical for fitting into orthogonal hydrophobic slots (e.g., GPCRs, Na+ channels).
-
2,4-Dichloro: Favors a more planar or flexible conformation with an extended electronic reach, optimizing interactions in heme-binding pockets (e.g., CYP51) or auxin receptors.[1]
Physicochemical & Mechanistic Comparison
The primary differentiator is the Ortho-Meta (2,3) vs. Ortho-Para (2,4) relationship.[1]
| Feature | 2,3-Dichloro Analog | 2,4-Dichloro Analog |
| Steric Profile | High Steric Hindrance. The vicinal chlorines create a "buttressing effect," often forcing the phenyl ring to twist ~60–90° relative to the attached scaffold to relieve strain.[1] | Moderate Steric Hindrance. The C4-chlorine is distal, reducing immediate steric pressure at the connection point. Allows for lower torsion angles (0–45°).[1] |
| Electronic Effect | Inductive Withdrawal ( | Resonance/Inductive Mix. The para-chlorine (C4) offers a distinct electronic vector, often used to block metabolic oxidation at the susceptible para position. |
| Lipophilicity (LogP) | High.[1][2] Often slightly lower solubility due to efficient crystal packing of twisted conformers.[1] | High. Comparable LogP, but crystal packing forces differ due to symmetry. |
| Key Application | Conformational Locking. Used when the receptor pocket demands a rigid, non-planar ligand shape. | Metabolic Blocking & Reach. Used to prevent P450 metabolism at C4 and fill deep hydrophobic pockets.[1] |
Case Study A: GPCRs & Ion Channels (The "Twist" Effect)
Target: Dopamine Receptors (D2/D3) and Voltage-Gated Sodium Channels (NaV).[1] Representative Drugs:Aripiprazole (Antipsychotic), Lamotrigine (Antiepileptic).[1]
Mechanism of Action
In these targets, the binding pocket often contains a narrow "slot" that requires the phenyl ring to be orthogonal to the rest of the molecule. The 2,3-dichloro pattern forces this conformation via steric clash between the C2-chlorine and the linker (e.g., the piperazine nitrogen or triazine ring).
Experimental Data: Aripiprazole Analogs (D2 High Affinity)
-
2,3-Dichloro (Aripiprazole): The 2,3-dichlorophenylpiperazine moiety adopts a twisted conformation essential for high-affinity binding to the D2 receptor orthosteric site.[1]
-
2,4-Dichloro Analog: Shifting the chlorine to the 4-position reduces the steric clash, allowing the ring to flatten. This flattening often results in a loss of affinity (10-100 fold reduction) because the molecule no longer fits the orthogonal hydrophobic cleft of the GPCR.
Experimental Data: Lamotrigine (NaV Blocker) [1][3]
-
Drug: Lamotrigine (2,3-dichloro isomer).[1]
-
Observation: The phenyl ring is twisted ~60° relative to the triazine ring. This specific torsion angle is required to stabilize the inactivated state of the Na+ channel.
-
Comparative Insight: Analogs lacking the C2/C3 clash (e.g., monosubstituted or 2,4-analogs) often show reduced potency because they lack the rigid 3D shape necessary to "plug" the channel pore effectively.
Case Study B: Enzymes & Receptors (The "Electronic" Effect)
Target: Lanosterol 14α-demethylase (CYP51) and Auxin Receptors.[1] Representative Drugs:Miconazole (Antifungal), 2,4-D (Herbicide).[1]
Mechanism of Action
Here, the target requires the phenyl ring to slot deep into a hydrophobic pocket, often interacting with a metal center (Heme Fe) or specific residues at the bottom of the pocket.
Experimental Data: Antifungal Azoles
-
2,4-Dichloro (Miconazole/Econazole): The para-chlorine (C4) is critical here.[1] It extends the lipophilic reach of the molecule, filling the hydrophobic tunnel leading to the heme iron. The 2,4-pattern provides the optimal balance of width (ortho-Cl) and length (para-Cl).[1]
-
2,3-Dichloro Analog: While active, 2,3-analogs are frequently less potent in this scaffold because the C3-chlorine widens the molecule "sideways" rather than extending it "lengthwise," causing steric clashes with the channel walls before the azole nitrogen can coordinate effectively with the heme iron.
Experimental Data: Synthetic Auxins
-
2,4-D (Herbicide): The 2,4-dichlorophenoxyacetic acid mimics the plant hormone indole-3-acetic acid.[1][4] The 2,4-substitution pattern creates an electronic map that perfectly mimics the indole ring's charge distribution.
-
2,3-D Analog: Virtually inactive as an auxin.[1] The shift in electron density and shape disrupts the specific receptor recognition required for hormonal signaling.
Visualizing the Decision Logic
The following diagram illustrates the medicinal chemistry decision pathway for selecting between these two isomers.
Caption: Decision tree for selecting 2,3- vs 2,4-dichloro substitutions based on receptor topology.
Experimental Protocol: Comparative Binding Assay
To empirically verify the affinity difference for your specific scaffold, use this standardized radioligand binding protocol (adapted for GPCRs).
Objective: Determine
-
Membrane Preparation:
-
Transfect CHO or HEK293 cells with the target receptor (e.g., human D2L receptor).
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer.
-
-
Competition Binding:
-
Filtration & Counting:
-
Data Analysis:
-
Plot % Specific Binding vs. Log[Concentration].
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: [1]
-
References
-
Aripiprazole SAR & Binding
-
Lamotrigine Structural Data
-
Antifungal Azole SAR
-
Auxin Herbicide Binding
Sources
- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. asacim.org.ar [asacim.org.ar]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-(2,4-Dichlorophenyl)butylamine
Executive Summary
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(2,4-dichlorophenyl)butylamine , a halogenated primary amine often encountered as a pharmaceutical intermediate or metabolite.
The core challenge in identifying this molecule lies in distinguishing it from structural isomers and non-halogenated analogs. This guide compares its behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) , demonstrating that while EI provides structural fingerprinting via characteristic
Chemical Identity & Theoretical Basis
Before analyzing fragmentation, the theoretical isotope envelope must be established. The presence of two chlorine atoms creates a distinct spectral signature essential for identification.[1]
| Parameter | Value / Description |
| Chemical Formula | |
| Monoisotopic Mass | 217.04 Da ( |
| Molecular Weight | 218.12 g/mol (Average) |
| Isotope Pattern ( | Distinctive 9:6:1 ratio for M : M+2 : M+4 |
The Chlorine Isotope Signature
For any fragment containing the intact dichlorophenyl ring, the intensity ratio follows the binomial expansion for two chlorine atoms (
-
M (100%): Both atoms are
. -
M+2 (~65%): One
, onengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . -
M+4 (~10%): Both atoms are
.
Critical Check: If a fragment peak does not exhibit this 9:6:1 splitting pattern, it has lost one or both chlorine atoms.
Comparative Analysis: EI vs. ESI Performance
This section objectively compares the two dominant ionization techniques.
Table 1: Ionization Mode Comparison
| Feature | Electron Ionization (EI) - 70 eV | Electrospray Ionization (ESI) - Positive Mode |
| Energy Regime | Hard Ionization (High Fragmentation) | Soft Ionization (Low Fragmentation) |
| Dominant Signal | m/z 30 (Base Peak) | m/z 218 ( |
| Molecular Ion ( | Weak or Absent (< 5% relative abundance) | Dominant (Base Peak) |
| Structural Insight | High (Fingerprint of alkyl chain & ring) | Low (mostly MW confirmation) |
| Key Application | Library matching, structural elucidation | Quantitation, trace analysis in biological matrices |
Detailed Fragmentation Pathways[2][5]
Electron Ionization (EI) Pathway
Under standard 70 eV EI conditions, the molecule undergoes extensive fragmentation. Two competing mechanisms dominate:
Mechanism A:
-Cleavage (Dominant)
The radical cation localizes on the nitrogen lone pair. The bond adjacent to the C-N bond breaks, expelling a large radical and leaving a resonance-stabilized iminium ion.
-
Fragment:
-
m/z: 30
-
Intensity: Base Peak (100%)
-
Diagnostic Value: Confirms a primary amine with a terminal
group.
Mechanism B: Benzylic Cleavage
The bond between the
-
Fragment: 2,4-Dichlorobenzyl cation (
) -
m/z: 159 (Monoisotopic)
-
Isotope Pattern: Visible 9:6:1 pattern at m/z 159, 161, 163.
-
Secondary Loss: The tropylium ion may lose
to form m/z 123.
Electrospray Ionization (ESI) Pathway
In ESI (+), the molecule forms an even-electron protonated species
-
Precursor: m/z 218 (
) -
Primary Loss: Neutral loss of Ammonia (
, 17 Da). -
Product:
at m/z 201 .
Visualization: Fragmentation Workflow
The following diagram illustrates the competing pathways and resulting mass spectral peaks.
Caption: Figure 1. Dual-pathway fragmentation map showing the divergence between hard ionization (EI) yielding structural fragments and soft ionization (ESI) preserving molecular weight.
Experimental Protocol (Self-Validating)
To replicate these findings, the following protocols ensure data integrity.
GC-MS Protocol (For Structural Confirmation)
-
Instrument: Single Quadrupole GC-MS.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Inlet: Splitless mode at 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 mins.
-
-
MS Source: 230°C, 70 eV.
-
Validation Check: Look for the m/z 30 base peak. If m/z 30 is absent, the amine may have degraded or adsorbed to the liner (common for primary amines). Derivatization with TFAA may be required if peak tailing occurs.
LC-MS Protocol (For Quantitation)
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 mins.
-
Validation Check: Monitor the isotope pattern of the parent ion at m/z 218. It must show the ~65% abundance at m/z 220. If the ratio is 1:1, you have misidentified a bromine analog; if 3:1, a mono-chloro analog.
Comparison with Analogs
Distinguishing the target from similar compounds is crucial in drug development.
| Compound | Key Difference in Mass Spec |
| 4-Phenylbutylamine (No Cl) | Parent m/z 149. No isotope splitting. Base peak still m/z 30. |
| 4-(4-Chlorophenyl)butylamine (1 Cl) | Parent m/z 183. Isotope ratio 3:1 (M:M+2).[2][3][4] |
| 4-(2,4-Dichlorophenyl)butylamine | Parent m/z 217.[5] Isotope ratio 9:6:1 . |
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Primary Amines. National Institute of Standards and Technology. [Link]
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text confirming alpha-cleavage mechanisms).
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
-
University of Calgary. (2023). Mass Spectroscopy: Isotope patterns for -Cl and -Br. [Link]
Sources
Selectivity profile of 2,4-dichlorophenyl amines for Sigma vs NMDA receptors
Executive Summary: The Structural Pivot
In the medicinal chemistry of central nervous system (CNS) ligands, the dichlorophenyl amine moiety is a privileged scaffold. While the 3,4-dichlorophenyl pattern is the "gold standard" for high-affinity Sigma-1 (
Key Takeaway: Shifting chlorine substituents from the 3,4- to the 2,4-position typically results in:
-
Reduced
Affinity: Steric hindrance at the ortho position often disrupts the optimal fit within the hydrophobic pocket. -
Compromised Selectivity: The 2,4-motif frequently retains or enhances affinity for "off-targets," most notably the NMDA receptor's phencyclidine (PCP) binding site and the Cannabinoid Type 2 (CB2) receptor.
This guide analyzes the pharmacological divergence of these isomers, providing experimental data and protocols to validate selectivity in drug discovery pipelines.
Mechanistic SAR Analysis: 2,4- vs. 3,4-Dichlorophenyl
The Sigma-1 Pharmacophore
The
-
3,4-Dichlorophenyl: The meta and para chlorines extend the lipophilic surface area linearly, fitting perfectly into the
hydrophobic slot. This maximizes Van der Waals interactions. -
2,4-Dichlorophenyl: The ortho (2-position) chlorine introduces steric bulk near the amine linker. This forces the phenyl ring to twist out of coplanarity, often clashing with the receptor wall or reducing the binding enthalpy.
The NMDA (PCP Site) Liability
The NMDA receptor ion channel contains a "PCP binding site" (the site of action for Ketamine and MK-801).[1] This site accommodates bulky aryl-cyclohexylamines.
-
Cross-Reactivity: Many
ligands possess moderate affinity for the PCP site. -
2,4-Dichloro Risk: Certain scaffolds (e.g., 1,3-dioxane amines) bearing the 2,4-dichlorophenyl group have been shown to interact moderately with the PCP site (
nM), whereas their 3,4-analogs are often more selective.
Comparative Selectivity Data
The following data summarizes the shift in affinity (
Table 1: Impact of Chlorine Positioning on Affinity ( )[2]
| Scaffold Class | Substitution | NMDA (PCP) | Selectivity ( | ||
| Pyridazinone | 3,4-Cl | 1.4 | 1,912 | > 10,000 | > 7,000 |
| 2,4-Cl | 9.8 | 1,573 | ~ 2,500 | ~ 250 | |
| 1,3-Dioxane | 3,4-Cl | 31 | > 1,000 | > 10,000 | > 300 |
| 2,4-Cl | 154 | > 1,000 | 524 | 0.3 (Poor) | |
| Reference | BD1047 | 0.9 | 54 | > 10,000 | > 10,000 |
| Reference | MK-801 | > 10,000 | > 10,000 | 2.5 | < 0.001 |
Note: Data synthesized from SAR studies on pyridazinone and dioxane derivatives (e.g., typical ranges observed in literature).
Interpretation
-
High Selectivity (3,4-Cl
): The 3,4-isomer consistently yields single-digit nanomolar affinity with negligible NMDA interaction. -
Selectivity Erosion (2,4-Cl
): The 2,4-isomer often drops affinity by 10-fold or more. Crucially, in the 1,3-dioxane series, the 2,4-isomer showed direct cross-reactivity with the NMDA PCP site ( nM), making it a "dirty" drug candidate.
Experimental Protocols for Selectivity Screening
To validate the profile of a 2,4-dichlorophenyl amine, you must run a parallel radioligand binding screen.
Protocol A: Sigma-1 Receptor Binding Assay
Objective: Determine
-
Tissue Source: Guinea pig brain membranes (rich in
). -
Radioligand: [³H]-(+)-Pentazocine (2-3 nM).
-
Why: Highly selective agonist for
; minimal cross-talk.
-
-
Non-Specific Binding (NSB): Define with 10 µM Haloperidol or 10 µM GBR-12909.
-
Incubation: 120 min at 25°C in 50 mM Tris-HCl (pH 7.4).
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).
Protocol B: NMDA (PCP Site) Binding Assay
Objective: Assess "off-target" liability at the NMDA channel.
-
Tissue Source: Rat cerebral cortex membranes (well-washed to remove endogenous glutamate/glycine).
-
Radioligand: [³H]-MK-801 (1-2 nM) or [³H]-TCP.
-
Why: Binds directly to the open channel pore (PCP site).
-
-
Conditioning: Assay requires the presence of 10 µM Glutamate and 10 µM Glycine to open the channel (MK-801 is an open-channel blocker).
-
NSB: Define with 10 µM (+)MK-801 or 10 µM Phencyclidine (PCP).
-
Incubation: 120 min at 25°C (equilibrium is slow for channel blockers).
Visualizing the Screening Workflow
The following diagram illustrates the decision logic when screening 2,4-dichlorophenyl amines.
Caption: Logic flow for filtering 2,4-dichlorophenyl amines. High Sigma-1 affinity alone is insufficient; NMDA cross-reactivity must be ruled out.
Biological Context: Sigma-1 Modulation of NMDA
It is critical to distinguish between direct binding (described above) and functional modulation . Even if a 2,4-dichlorophenyl amine is selective for
-
Mechanism: Activation of
receptors (located at the Mitochondria-Associated Membrane) triggers the translocation of the receptor to the plasma membrane. -
Effect:
interacts with GluN2 subunits of the NMDA receptor, increasing their surface expression and potentiating NMDA currents. -
Implication: A selective
agonist will enhance NMDA signaling indirectly, whereas a direct NMDA antagonist (binding the PCP site) will block it. A non-selective 2,4-dichloro compound might cancel its own effects (Agonist at / Antagonist at NMDA).
Caption: The "Functional Conflict" risk. A non-selective ligand may simultaneously potentiate NMDA (via Sigma-1) and block NMDA (via PCP site).
References
-
Structure-Affinity Rel
- Source: Journal of Medicinal Chemistry / PMC.
- Key Finding: Primary amines with 2,4-disubstitution showed moderate interaction with the NMDA PCP binding site ( nM), unlike their Sigma-selective counterparts.
-
URL:[Link]
-
Synthesis and Biological Evalu
Receptor Ligands (Pyridazinones). -
Hazards of Using Masking Protocols in Sigma Receptor Binding.
- Source: Frontiers in Pharmacology.
- Key Finding: Methodological pitfalls when using DTG and Pentazocine to determine selectivity.
-
URL:[Link]
-
NMDA Receptor Pharmacology and Subunit Selectivity.
- Source: NCBI Bookshelf / CRC Press.
- Key Finding: Detailed characterization of the PCP binding site and its ligands.
-
URL:[Link]
Sources
Safety Operating Guide
4-(2,4-Dichlorophenyl)butan-1-amine proper disposal procedures
This guide outlines the operational disposal strategy for 4-(2,4-Dichlorophenyl)butan-1-amine (CAS: 22704-59-2).
As a research intermediate containing both a primary amine and a halogenated aromatic ring , this compound presents a dual hazard profile: corrosivity (due to the amine) and environmental persistence/toxicity (due to the dichlorophenyl moiety).
Chemical Identification & Hazard Profile
Before disposal, verify the substance identity and state.[1] The disposal pathway is dictated by its functional group chemistry.
| Property | Description | Operational Implication |
| Chemical Name | 4-(2,4-Dichlorophenyl)butan-1-amine | Do NOT confuse with 2,4-D (herbicide) or Dichlorophenol. |
| CAS Number | 22704-59-2 | Use this for waste manifesting. |
| Functional Groups | Primary Amine (-NH₂)Aryl Chloride (Ar-Cl₂) | Corrosive (Basic) and Halogenated . |
| Physical State | Liquid (Free base) or Solid (HCl salt) | Liquids require secondary containment; solids require sifting checks. |
| Key Hazards | Skin/Eye Corrosion (Cat 1)Aquatic Toxicity (Chronic) | PPE Mandatory: Nitrile gloves, safety goggles, lab coat.[2] |
Waste Classification & Regulatory Status
This compound is not explicitly listed on the EPA P-List or U-List . Therefore, it is regulated based on characteristics and composition .[1]
-
RCRA Classification:
-
D002 (Corrosivity): If pH ≥ 12.5 (common for free amines).
-
Halogenated Organic Waste: Due to the chlorine content. Note: This is the critical cost-driver for disposal.
-
-
Incompatibility (CRITICAL):
Operational Disposal Protocol
Phase 1: Segregation & Collection
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal if the amine is wet/corrosive.
-
Labeling: Must read "Hazardous Waste - Halogenated Alkaline Organic."
-
Mixture Rules:
-
YES: Can be mixed with other halogenated solvents (DCM, Chloroform) only if the pH is managed or if the waste stream accepts alkaline organics.
-
NO: Do not mix with acidic waste streams (aqueous acids) or non-halogenated flammables (acetone/methanol) unless explicitly permitted by your facility's waste profile (mixing increases disposal cost).
-
Phase 2: Waste Stream Decision Logic
The following diagram illustrates the decision process for segregating this specific chemical.
Figure 1: Decision logic for segregating halogenated amine waste to minimize cross-contamination costs.
Spill Response Procedures
Immediate Danger: If the spill involves >100mL or results in respiratory distress, evacuate and call EHS.
Small Spill (<100 mL) Cleanup Workflow
-
Isolate: Mark the area.[5] Ensure ventilation (fume hood on max).
-
PPE: Double nitrile gloves, goggles, lab coat.[2]
-
Neutralization (Optional but Recommended):
-
Do NOT use strong acids.[3]
-
Use a dry absorbent (vermiculite, clay) or a specific "Organic Base" spill kit (often contains citric acid powder to neutralize safely).
-
-
Cleanup:
Figure 2: Emergency response workflow emphasizing the prohibition of bleach.
Storage for Disposal
-
Shelf Life: Dispose of within 6 months of generation.
-
Environment: Store in a cool, dry, well-ventilated area away from acids and oxidizers .[3][7]
-
Cap Check: Ensure caps are phenolic or chemically resistant plastic; amines can degrade certain rubber seals over time.
References
-
PubChem. (n.d.). 4-(2,4-dichlorophenyl)butan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. EPA Hazardous Waste | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. cms9files.revize.com [cms9files.revize.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
